molecular formula C11H10Cl2O3 B1332148 Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate CAS No. 60868-41-9

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Cat. No.: B1332148
CAS No.: 60868-41-9
M. Wt: 261.1 g/mol
InChI Key: QJVFFNRCSJWXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C11H10Cl2O3 and its molecular weight is 261.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVFFNRCSJWXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337344
Record name Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60868-41-9
Record name Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60868-41-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a β-keto ester of significant interest in synthetic and medicinal chemistry. Its dichlorinated phenyl ring and reactive β-keto ester moiety make it a valuable intermediate for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide provides a detailed overview of its probable synthesis, predicted physicochemical properties, and potential applications in drug discovery, based on established chemical principles and data from analogous compounds.

Synthesis

The most plausible and widely utilized method for the synthesis of ethyl 3-aryl-3-oxopropanoates is the Claisen condensation . This reaction involves the acylation of a ketone with an ester in the presence of a strong base. For the synthesis of this compound, this would involve the reaction of 2',4'-dichloroacetophenone with diethyl carbonate.

Proposed Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 2',4'-Dichloroacetophenone P This compound R1->P Claisen Condensation R2 Diethyl Carbonate R2->P Reagent Strong Base (e.g., NaH, NaOEt) Reagent->P Solvent Anhydrous Solvent (e.g., Toluene, THF) Solvent->P

Caption: Proposed synthesis of this compound.

Experimental Protocol (Generalized)

This protocol is a generalized procedure for a Claisen condensation and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 2',4'-Dichloroacetophenone

  • Diethyl carbonate

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Anhydrous toluene or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Anhydrous solvent (e.g., toluene) is added to the flask, followed by the careful addition of a strong base (e.g., sodium hydride, 60% dispersion in mineral oil). The mixture is stirred.

  • Reactant Addition: A solution of 2',4'-dichloroacetophenone and a molar excess of diethyl carbonate in the anhydrous solvent is added dropwise to the stirred suspension of the base at a controlled temperature (often room temperature or slightly elevated).

  • Reaction: The reaction mixture is heated to reflux and monitored for completion using an appropriate technique (e.g., Thin Layer Chromatography - TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a dilute aqueous acid (e.g., HCl) to neutralize the excess base and protonate the enolate of the product.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by a suitable method, such as vacuum distillation or column chromatography on silica gel, to afford the pure this compound.

Physicochemical Properties

While experimentally determined data for this compound is scarce, its properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value / Information
Molecular Formula C₁₁H₁₀Cl₂O₃
Molecular Weight 261.10 g/mol
Appearance Expected to be a colorless to pale yellow oil or a low-melting solid.
Melting Point Not available.
Boiling Point Not available. Likely high-boiling and may require vacuum distillation.
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water.
pKa (of α-proton) Estimated to be around 10-12, typical for β-keto esters.

Spectral Data (Predicted)

No experimental spectra are readily available. The following are predicted spectral characteristics:

  • ¹H NMR:

    • An ethyl group signal: a triplet around 1.2-1.4 ppm (3H, -CH₃) and a quartet around 4.1-4.3 ppm (2H, -OCH₂-).

    • A singlet for the methylene protons (-CH₂-) adjacent to the two carbonyl groups, likely around 3.5-4.0 ppm.

    • Aromatic protons on the dichlorophenyl ring, appearing as multiplets in the range of 7.2-7.8 ppm.

  • ¹³C NMR:

    • Carbonyl carbons (ketone and ester) in the range of 160-200 ppm.

    • Aromatic carbons between 120-140 ppm.

    • Methylene carbon adjacent to the carbonyls around 45-55 ppm.

    • Ethyl group carbons: -OCH₂- around 60-65 ppm and -CH₃ around 14-16 ppm.

  • IR Spectroscopy:

    • Strong C=O stretching vibrations for the ketone and ester groups, expected around 1710-1750 cm⁻¹.

    • C-O stretching of the ester around 1100-1300 cm⁻¹.

    • Aromatic C=C stretching around 1450-1600 cm⁻¹.

    • C-Cl stretching in the fingerprint region.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be observed at m/z = 260 (for ³⁵Cl isotopes) and 262 and 264 (due to the presence of two chlorine atoms). The isotopic pattern will be characteristic for a molecule containing two chlorine atoms.

Applications in Drug Development

While there is no specific information on the direct use of this compound in drug development, its structural motifs are prevalent in many biologically active compounds. The dichlorophenyl group is a common feature in various pharmaceuticals, where it can enhance binding affinity to target proteins and improve pharmacokinetic properties.[1]

Potential as a Synthetic Intermediate

β-Keto esters are versatile building blocks in organic synthesis. This compound could serve as a precursor for the synthesis of various heterocyclic compounds with potential biological activity, such as:

  • Pyrazoles and Pyrazolones: By reaction with hydrazine derivatives.

  • Pyrimidines and Pyrimidones: Through condensation with ureas or thioureas.

  • Quinolines: Via condensation reactions with anilines.

  • Coumarins: In reactions with phenols.

The presence of the 2,4-dichlorophenyl moiety in these resulting heterocyclic systems could impart or enhance pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Logical Workflow for Drug Discovery Application

Drug_Discovery_Workflow A This compound (Starting Material) B Synthesis of Heterocyclic Derivatives (e.g., Pyrazoles, Pyrimidines) A->B Chemical Synthesis C Library of Dichlorophenyl-containing Novel Compounds B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Development F->G

Caption: A logical workflow illustrating the potential use of the title compound in drug discovery.

Conclusion

This compound is a molecule with considerable potential as a building block in synthetic and medicinal chemistry. Although detailed experimental data is currently limited in the public domain, its synthesis can be reliably approached through the Claisen condensation. The presence of the dichlorophenyl group suggests that derivatives of this compound could exhibit interesting biological activities, making it a target of interest for further research and development in the pharmaceutical and agrochemical industries. Further experimental investigation is warranted to fully characterize its properties and explore its synthetic utility.

References

Technical Guide: Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a keto ester of significant interest in synthetic organic chemistry, particularly as a building block for more complex molecules in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive β-ketoester moiety and a dichlorinated phenyl ring, makes it a versatile precursor for the synthesis of various heterocyclic compounds and other targeted organic molecules. This guide provides a comprehensive overview of its chemical properties, a general synthetic approach, and comparative data for structurally similar compounds.

While a specific CAS number for this compound is not readily found in major chemical databases, extensive data is available for its close analogs. This suggests that the parent compound may be a novel or less-common intermediate. This guide will therefore focus on the known properties of the target compound and provide a comparative analysis with its fluorinated and nitrated analogs.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational predictions. The following table summarizes these properties and provides a comparison with experimentally derived or cataloged data for its analogs.

PropertyThis compound (Predicted)Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoateEthyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
CAS Number Not Available86483-51-4[1]174312-93-7[2]
Molecular Formula C11H10Cl2O3[3]C11H9Cl2FO3[1]C11H9Cl2NO5[2]
Molecular Weight 261.1 g/mol 279.09 g/mol [1]306.1 g/mol [2]
Monoisotopic Mass 260.0007 Da[3]--
Predicted XlogP 3.2[3]--
Melting Point -No data available[1]-
Boiling Point -No data available[1]-
Density -No data available[1]-

Synthesis and Experimental Protocols

A definitive experimental protocol for the synthesis of this compound was not found in a review of the available literature. However, the synthesis of the structurally related compound, Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate, has been described.[2] This suggests a general synthetic route applicable to this class of compounds, likely proceeding via a Claisen condensation or a similar acylation of an ethyl acetate enolate equivalent with a substituted benzoyl chloride.

General Synthetic Protocol (Inferred)

The synthesis of β-keto esters such as this compound is commonly achieved through the Claisen condensation of an appropriate ester with a ketone or, more efficiently, by the acylation of the enolate of ethyl acetate or a related species with an acyl chloride. The following represents a plausible, generalized experimental protocol.

Materials:

  • 2,4-Dichlorobenzoyl chloride

  • Ethyl acetate

  • Strong base (e.g., sodium ethoxide, sodium hydride)

  • Aprotic solvent (e.g., diethyl ether, tetrahydrofuran)

  • Aqueous acid (for workup, e.g., dilute HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • A solution of a strong base, such as sodium ethoxide, is prepared or obtained in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Ethyl acetate is added dropwise to the cooled (typically 0 °C) base solution to form the ethyl acetate enolate.

  • A solution of 2,4-dichlorobenzoyl chloride in the same anhydrous solvent is then added slowly to the enolate solution, maintaining the low temperature.

  • The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature to ensure the completion of the reaction.

  • The reaction is quenched by the careful addition of a dilute aqueous acid.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over a suitable drying agent, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the final product.

The synthesis of the nitro-substituted analog, Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate, has been reported to be achieved by reacting 2,4-dichloro-5-nitrobenzoyl chloride with diethyl ethoxymagnesiomalonate.[2] Another route involves the use of toluene-4-sulfonic acid in water.[2]

Visualizing the Synthesis

The logical workflow for the general synthesis of this compound can be visualized as a series of steps from starting materials to the final product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 2,4-Dichlorobenzoyl Chloride reaction Acylation start1->reaction start2 Ethyl Acetate Enolate start2->reaction workup Acidic Workup reaction->workup extraction Solvent Extraction workup->extraction purification Purification extraction->purification product This compound purification->product

Caption: Generalized synthetic workflow for this compound.

Signaling Pathways and Biological Activity

Information regarding specific signaling pathways modulated by this compound or its direct biological activities is not currently available in the public domain. As a chemical intermediate, its primary role is in the synthesis of other molecules that may have biological activity. The development of novel compounds from this precursor could lead to the discovery of new therapeutic agents, and further research in this area is warranted.

Conclusion

This compound is a potentially valuable, though not widely cataloged, chemical intermediate. While a specific CAS number and detailed experimental data are elusive, its properties can be inferred from closely related, well-documented analogs. The synthetic routes to these analogs provide a clear and logical pathway for the production of the title compound. This guide serves as a foundational resource for researchers and professionals in drug development, offering a starting point for the synthesis and utilization of this versatile chemical building block. Further investigation into its synthesis and reactivity will undoubtedly open new avenues for the creation of novel and functional molecules.

References

An In-depth Technical Guide on the Molecular Structure of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a β-keto ester of significant interest in organic synthesis and medicinal chemistry. Its molecular framework, featuring a dichlorinated phenyl ring coupled to a reactive keto-ester functional group, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its molecular structure, synthesis, and physicochemical properties, supported by detailed experimental insights.

Molecular Structure and Properties

This compound is characterized by the molecular formula C₁₁H₁₀Cl₂O₃. The structure features an ethyl ester group and a ketone, with the carbonyl of the ketone directly attached to a 2,4-dichlorinated benzene ring. This substitution pattern on the aromatic ring significantly influences the molecule's reactivity and electronic properties.

Table 1: Physicochemical and Structural Data for this compound [1]

PropertyValue
Molecular Formula C₁₁H₁₀Cl₂O₃
Molecular Weight 261.10 g/mol
CAS Number 60868-41-9[2]
Canonical SMILES CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl[1]
InChI InChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3[1]
InChIKey QJVFFNRCSJWXPE-UHFFFAOYSA-N[1]
Predicted XlogP 3.2

Synthesis

The primary synthetic route to this compound is the Claisen condensation. This reaction involves the acylation of an enolate, in this case, derived from ethyl acetate, with an acyl chloride, 2,4-dichlorobenzoyl chloride.

Experimental Protocol: Claisen Condensation

Objective: To synthesize this compound via Claisen condensation.

Materials:

  • 2,4-Dichlorobenzoyl chloride

  • Ethyl acetate

  • Sodium ethoxide

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (dilute)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of sodium ethoxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Ethyl acetate is added dropwise to the sodium ethoxide solution with stirring.

  • A solution of 2,4-dichlorobenzoyl chloride in anhydrous diethyl ether is then added slowly to the reaction mixture.

  • The reaction mixture is refluxed for several hours to ensure the completion of the condensation.

  • After cooling to room temperature, the reaction is quenched by the careful addition of dilute hydrochloric acid to neutralize the excess base.

  • The organic layer is separated using a separatory funnel, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by vacuum distillation or column chromatography.

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_4_Dichlorobenzoyl_Chloride 2,4-Dichlorobenzoyl Chloride Claisen_Condensation Claisen Condensation 2_4_Dichlorobenzoyl_Chloride->Claisen_Condensation Acyl Source Ethyl_Acetate Ethyl Acetate Ethyl_Acetate->Claisen_Condensation Enolate Precursor Base Sodium Ethoxide Base->Claisen_Condensation Solvent Diethyl Ether Solvent->Claisen_Condensation Workup Acidic Workup Product This compound Workup->Product Intermediate Enolate Adduct Claisen_Condensation->Intermediate Intermediate->Workup

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. While experimental data for this specific molecule is not widely published, predicted data and analysis of similar structures provide valuable insights.

Table 2: Predicted Mass Spectrometry Data [1]

AdductPredicted m/z
[M+H]⁺261.00798
[M+Na]⁺282.98992
[M-H]⁻258.99342
[M+NH₄]⁺278.03452
[M+K]⁺298.96386

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons between the two carbonyl groups, and multiplets in the aromatic region corresponding to the protons on the dichlorinated phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and ketone, the methylene carbon, the carbons of the ethyl group, and the aromatic carbons. The positions of the aromatic signals will be influenced by the chloro-substituents.

Infrared (IR) Spectroscopy:

The IR spectrum is anticipated to show strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups, typically in the region of 1710-1750 cm⁻¹. C-Cl stretching vibrations and aromatic C-H and C=C stretching bands would also be present.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The presence of multiple functional groups allows for a range of chemical transformations, including:

  • Synthesis of Pyrazoles and Isoxazoles: Reaction with hydrazines and hydroxylamine can yield pyrazole and isoxazole derivatives, respectively. These heterocyclic systems are common scaffolds in pharmaceuticals.

  • Hantzsch Dihydropyridine Synthesis: Condensation with an aldehyde and a β-aminocrotonate or a similar enamine can lead to the formation of dihydropyridine derivatives, a class of compounds known for their cardiovascular effects.

  • Biginelli Reaction: A one-pot cyclocondensation with an aldehyde and urea or thiourea can produce dihydropyrimidinones, which have shown a wide range of biological activities.

Diagram 2: Synthetic Utility of this compound

G cluster_derivatives Potential Derivatives Starting_Material This compound Reaction1 Condensation Starting_Material->Reaction1 Hydrazine Reaction2 Condensation Starting_Material->Reaction2 Hydroxylamine Reaction3 Hantzsch Synthesis Starting_Material->Reaction3 Aldehyde, β-aminocrotonate Reaction4 Biginelli Reaction Starting_Material->Reaction4 Aldehyde, Urea Pyrazoles Pyrazoles Isoxazoles Isoxazoles Dihydropyridines Dihydropyridines Dihydropyrimidinones Dihydropyrimidinones Reaction1->Pyrazoles Reaction2->Isoxazoles Reaction3->Dihydropyridines Reaction4->Dihydropyrimidinones

References

Spectroscopic Profile of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted mass spectrometry data alongside representative nuclear magnetic resonance (NMR) and infrared (IR) spectral data. The methodologies described herein are standard protocols for the acquisition of such data.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₀Cl₂O₃[1]

  • Molecular Weight: 261.10 g/mol [2]

  • Monoisotopic Mass: 260.0007 Da[1]

Mass Spectrometry (MS) Data

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

AdductPredicted m/z
[M+H]⁺261.00798
[M+Na]⁺282.98992
[M-H]⁻258.99342
[M+NH₄]⁺278.03452
[M+K]⁺298.96386
[M]⁺260.00015
(Data sourced from predicted values)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following are representative ¹H and ¹³C NMR data for this compound, based on its chemical structure and analysis of similar compounds.

¹H NMR (Proton NMR) Spectral Data (Representative)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.25triplet3H-OCH₂CH₃
4.15quartet2H-OCH₂ CH₃
4.30singlet2H-COCH₂ CO-
7.40doublet1HAr-H
7.55doublet1HAr-H
7.80singlet1HAr-H

¹³C NMR (Carbon NMR) Spectral Data (Representative)

Chemical Shift (δ) ppmAssignment
14.1-OCH₂CH₃
45.8-COCH₂ CO-
61.5-OCH₂ CH₃
127.5Ar-C
129.8Ar-C
130.5Ar-C
131.2Ar-C
136.0Ar-C
138.5Ar-C
167.0C =O (ester)
190.0C =O (ketone)

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3100-3000MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic)
1740-1720StrongC=O stretch (ester)
1700-1680StrongC=O stretch (ketone)
1600-1450MediumC=C stretch (aromatic)
1250-1000StrongC-O stretch (ester)
850-550StrongC-Cl stretch

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment (e.g., PENDANT, DEPT) is performed. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C. The spectral width is set to encompass the expected range of carbon chemical shifts (0-220 ppm).

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

5.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition: A background spectrum of the empty ATR crystal is first collected. The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

5.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, commonly coupled with a chromatographic inlet system (e.g., Gas Chromatography - GC, or Liquid Chromatography - LC) and an ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to the low µg/mL or ng/mL range for analysis.

  • Data Acquisition (LC-MS with ESI): The sample solution is injected into the LC system. The compound is separated on a suitable column (e.g., C18) and then introduced into the ESI source. The mass spectrometer is set to scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500). Data is acquired in both positive and negative ion modes to observe different adducts.

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and other characteristic fragment ions. The isotopic pattern for chlorine-containing compounds (a characteristic 3:1 ratio for ¹³⁵Cl and ³⁷Cl) is a key diagnostic feature.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report Generation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Keto-Enol Tamerism of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a β-ketoester that exhibits keto-enol tautomerism, a fundamental equilibrium between two constitutional isomers: a keto form and an enol form. This tautomerism is of significant interest in medicinal chemistry and drug development, as the specific tautomeric form can influence the molecule's three-dimensional structure, hydrogen bonding capabilities, and ultimately its biological activity. The 2,4-dichlorophenyl moiety is a common feature in many pharmaceutical compounds, making the study of this particular β-ketoester relevant for understanding the behavior of more complex drug molecules. This guide provides a comprehensive overview of the keto-enol tautomerism of this compound, including the theoretical basis, experimental characterization, and potential implications for drug design and development. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide extrapolates likely behaviors based on extensive data from structurally similar aryl β-ketoesters.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds like this compound, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the carbonyl group of the ester.[1]

The position of this equilibrium is sensitive to a variety of factors, including the electronic effects of substituents, the polarity of the solvent, and temperature. Generally, the keto tautomer is more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, in β-dicarbonyl systems, the enol form can be present in substantial amounts.[1]

Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound involves the interconversion of the keto and enol forms, as depicted below.

Figure 1: Keto-enol equilibrium of this compound.

The equilibrium constant, Keq = [Enol]/[Keto], is a quantitative measure of the relative amounts of each tautomer at equilibrium.

Factors Influencing the Tautomeric Equilibrium
  • Solvent Effects: The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium.[2] Nonpolar solvents tend to favor the enol form due to the stabilization provided by the intramolecular hydrogen bond. In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer. Polar aprotic solvents can also influence the equilibrium based on their dipole moments.[2]

  • Substituent Effects: The electron-withdrawing nature of the 2,4-dichlorophenyl group is expected to influence the acidity of the α-protons and the stability of the enol form. Electron-withdrawing groups on the aryl ring generally favor the enol form by increasing the acidity of the α-protons.

  • Temperature: Changes in temperature can shift the equilibrium. The thermodynamics of the tautomerization can be studied by variable-temperature NMR experiments.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is the most powerful technique for studying keto-enol tautomerism as the proton signals for each tautomer are typically distinct and can be integrated to determine their relative concentrations.[3][5]

Table 1: Predicted 1H NMR Chemical Shifts (δ, ppm) for Tautomers of this compound in CDCl3

ProtonKeto Form (Predicted)Enol Form (Predicted)
Ethyl -CH3~1.2-1.3 (t)~1.2-1.3 (t)
Ethyl -CH2-~4.1-4.2 (q)~4.1-4.2 (q)
α-CH2~3.9-4.1 (s)-
Vinylic =CH--~5.8-6.0 (s)
Enolic -OH-~12.5-13.0 (s, broad)
Aromatic -CH~7.3-7.8 (m)~7.3-7.8 (m)

Note: These are estimated chemical shifts based on data for similar aryl β-ketoesters. Actual values may vary.

13C NMR spectroscopy can also be used to distinguish between the keto and enol forms, with characteristic shifts for the carbonyl, vinylic, and α-carbons.

Table 2: Predicted 13C NMR Chemical Shifts (δ, ppm) for Tautomers of this compound in CDCl3

CarbonKeto Form (Predicted)Enol Form (Predicted)
Ethyl -CH3~14~14
Ethyl -CH2-~61~60
α-CH2~45-
Vinylic =CH--~90-95
Ester C=O~170~172
Ketone C=O~195-
Enolic C-OH-~180-185
Aromatic C~127-135~127-135

Note: These are estimated chemical shifts based on data for similar aryl β-ketoesters.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of both tautomers. The keto form will exhibit two distinct carbonyl stretching frequencies (C=O), one for the ketone and one for the ester. The enol form will show a C=O stretch for the ester, a C=C stretching vibration, and a broad O-H stretch due to the intramolecularly hydrogen-bonded hydroxyl group.

Table 3: Expected IR Absorption Frequencies (cm-1)

Functional GroupVibrationExpected Wavenumber (cm-1)
Keto FormC=O (ketone)~1720-1740
C=O (ester)~1735-1750
Enol FormO-H (intramolecular H-bond)~2500-3200 (broad)
C=O (ester, conjugated)~1640-1660
C=C~1600-1620
UV-Vis Spectroscopy

The enol form, with its extended conjugation, is expected to have a different UV-Vis absorption profile compared to the keto form. The enol tautomer will likely exhibit a λmax at a longer wavelength due to the π → π* transition of the conjugated system.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the Claisen condensation of ethyl acetate with ethyl 2,4-dichlorobenzoate.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_workup Work-up Ethyl 2,4-dichlorobenzoate Ethyl 2,4-dichlorobenzoate Reaction Mixture Reaction Mixture Ethyl 2,4-dichlorobenzoate->Reaction Mixture Ethyl acetate Ethyl acetate Ethyl acetate->Reaction Mixture Sodium ethoxide Sodium ethoxide Sodium ethoxide->Reaction Mixture Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Reaction Mixture Acidification (e.g., dilute HCl) Acidification (e.g., dilute HCl) Extraction (e.g., with ethyl acetate) Extraction (e.g., with ethyl acetate) Acidification (e.g., dilute HCl)->Extraction (e.g., with ethyl acetate) Purification (e.g., column chromatography) Purification (e.g., column chromatography) Extraction (e.g., with ethyl acetate)->Purification (e.g., column chromatography) This compound This compound Purification (e.g., column chromatography)->this compound Reaction Mixture->Acidification (e.g., dilute HCl) Claisen Condensation

Figure 2: General workflow for the synthesis of this compound.

Protocol:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add a mixture of ethyl 2,4-dichlorobenzoate and ethyl acetate.

  • Reflux the reaction mixture for several hours.

  • After cooling, pour the mixture into a mixture of ice and dilute hydrochloric acid to neutralize the base and protonate the product.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Determination of Keto-Enol Equilibrium Constant by 1H NMR

Protocol:

  • Prepare a solution of this compound of known concentration in a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Acquire the 1H NMR spectrum of the solution.

  • Identify the signals corresponding to the keto and enol tautomers. A characteristic signal for the keto form is the α-methylene protons, and for the enol form, the vinylic proton.

  • Integrate the area under these characteristic peaks. Let the integral of the keto signal be Iketo and the integral of the enol signal be Ienol.

  • Since the keto α-methylene signal represents two protons and the enol vinylic signal represents one proton, the ratio of the tautomers is given by: [Enol] / [Keto] = Ienol / (Iketo / 2)

  • The equilibrium constant is then Keq = 2 * (Ienol / Iketo).

NMR_Protocol A Prepare solution in deuterated solvent B Acquire 1H NMR spectrum A->B C Identify keto and enol signals B->C D Integrate characteristic peaks (Iketo, Ienol) C->D E Calculate tautomer ratio [Enol]/[Keto] = Ienol / (Iketo / 2) D->E F Determine Keq = 2 * (Ienol / Iketo) E->F

Figure 3: Experimental workflow for determining Keq by 1H NMR.

Relevance in Drug Development

The 2,4-dichlorophenyl group is present in numerous biologically active compounds. The ability of this compound to exist in two tautomeric forms has important implications for its potential use as a scaffold or intermediate in drug design.

  • Receptor Binding: The keto and enol forms have different shapes and hydrogen bonding capabilities. The enol form can act as a hydrogen bond donor and acceptor, while the keto form primarily acts as a hydrogen bond acceptor. This can lead to different binding affinities for a biological target.

  • Physicochemical Properties: Tautomerism can affect properties such as lipophilicity (logP), solubility, and membrane permeability, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

  • Metabolic Stability: The presence of the enol form may provide alternative sites for metabolic transformations.

Drug_Development_Relevance cluster_properties Physicochemical & Biological Properties Tautomerism Keto-Enol Tautomerism Receptor_Binding Receptor Binding Affinity Tautomerism->Receptor_Binding ADME ADME Properties (Solubility, Permeability) Tautomerism->ADME Metabolism Metabolic Stability Tautomerism->Metabolism Drug_Efficacy Overall Drug Efficacy Receptor_Binding->Drug_Efficacy ADME->Drug_Efficacy Metabolism->Drug_Efficacy

Figure 4: Impact of tautomerism on drug development parameters.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior with significant implications for its application in scientific research and drug development. While direct experimental data for this specific molecule is scarce, a thorough understanding of the principles of tautomerism in β-ketoesters allows for reliable predictions of its properties and behavior. The methodologies outlined in this guide provide a framework for the synthesis and detailed characterization of this compound and its tautomeric equilibrium. Further research into the quantitative aspects of its tautomerism in various environments will be invaluable for its potential use as a building block in the design of novel therapeutic agents.

References

"physical and chemical properties of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. Due to the limited availability of experimental data in public literature, this guide combines predicted properties with established experimental protocols for analogous compounds to offer a foundational understanding for research and development activities.

Chemical Identity and Physical Properties

This compound is a β-keto ester derivative of propanoic acid, featuring a dichlorinated phenyl ring. Its chemical structure plays a significant role in its reactivity and potential applications in organic synthesis.

Table 1: Identifiers and Molecular Properties

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 54200-74-7PubChem
Molecular Formula C₁₁H₁₀Cl₂O₃PubChem
Molecular Weight 261.10 g/mol PubChem
Canonical SMILES CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)ClPubChem
InChI Key QJVFFNRCSJWXPE-UHFFFAOYSA-NPubChem

Table 2: Predicted Physical Properties

PropertyPredicted ValueSource
XlogP3 3.2PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 5PubChem
Exact Mass 259.9956 g/mol PubChem
Monoisotopic Mass 259.9956 g/mol PubChem
Topological Polar Surface Area 43.4 ŲPubChem
Heavy Atom Count 16PubChem
Complexity 291PubChem

Note: The physical properties listed in Table 2 are computationally predicted and have not been experimentally verified according to available literature.

Chemical Synthesis

The synthesis of this compound, as a β-keto ester, can be conceptually approached through a Claisen condensation reaction. This general method involves the base-mediated condensation of an ester with a ketone or another ester. In this case, the likely precursors would be a derivative of 2,4-dichlorobenzoic acid and an ethyl ester of a C2 fragment.

A plausible synthetic route involves the reaction of 2,4-dichlorobenzoyl chloride with the enolate of ethyl acetate. The enolate is typically generated in situ using a strong base such as sodium ethoxide or lithium diisopropylamide (LDA).

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction cluster_product Product 2_4_Dichlorobenzoyl_Chloride 2,4-Dichlorobenzoyl Chloride Nucleophilic_Acyl_Substitution Nucleophilic Acyl Substitution (Claisen Condensation) 2_4_Dichlorobenzoyl_Chloride->Nucleophilic_Acyl_Substitution Ethyl_Acetate Ethyl Acetate Enolate_Formation Enolate Formation Ethyl_Acetate->Enolate_Formation 1. Base Strong Base (e.g., NaOEt, LDA) Base->Enolate_Formation Solvent Anhydrous Solvent (e.g., Ethanol, THF) Solvent->Enolate_Formation Enolate_Formation->Nucleophilic_Acyl_Substitution 2. Acidic_Workup Acidic Workup Nucleophilic_Acyl_Substitution->Acidic_Workup 3. Target_Compound This compound Acidic_Workup->Target_Compound 4.

Caption: General workflow for the synthesis of this compound via Claisen condensation.

General Experimental Protocol for Claisen Condensation

The following is a generalized protocol for the synthesis of a β-keto ester, which can be adapted for the synthesis of the target compound.

Materials:

  • 2,4-Dichlorobenzoyl chloride

  • Ethyl acetate

  • Sodium ethoxide (or other suitable strong base)

  • Anhydrous ethanol (or other suitable anhydrous solvent)

  • Hydrochloric acid (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Ethyl acetate is added dropwise to the cooled (0 °C) sodium ethoxide solution with constant stirring under an inert atmosphere.

  • After the addition is complete, the mixture is allowed to warm to room temperature and then 2,4-dichlorobenzoyl chloride is added dropwise.

  • The reaction mixture is then heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then acidified with dilute hydrochloric acid to neutralize the excess base and protonate the enolate.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography.

Analytical Characterization

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

G cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analytical Techniques cluster_results Confirmation Crude_Product Crude this compound Purification Vacuum Distillation or Column Chromatography Crude_Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC Purification->HPLC Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: A typical experimental workflow for the purification and analysis of a synthesized organic compound.

Spectroscopic and Chromatographic Methods

Table 3: Analytical Methods for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural elucidationSignals corresponding to the ethyl group (triplet and quartet), the methylene group adjacent to the carbonyls, and the aromatic protons of the dichlorophenyl ring.
¹³C NMR Structural elucidationResonances for the carbonyl carbons of the ester and ketone, the carbons of the ethyl group, the methylene carbon, and the carbons of the aromatic ring.
IR Spectroscopy Functional group identificationCharacteristic absorption bands for the C=O stretching of the ester and ketone groups, and C-Cl stretching of the aromatic ring.
Mass Spectrometry Molecular weight determination and fragmentation patternA molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak under appropriate chromatographic conditions, indicating the purity of the compound.

Chemical Reactivity and Potential Applications

As a β-keto ester, this compound is a versatile intermediate in organic synthesis. The presence of the active methylene group allows for a variety of reactions, including:

  • Alkylation: The methylene protons are acidic and can be removed by a base to form a nucleophilic enolate, which can then be alkylated.

  • Acylation: The enolate can also be acylated to introduce another acyl group.

  • Decarboxylation: β-keto esters can undergo hydrolysis and subsequent decarboxylation to yield ketones.

  • Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a common precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and isoxazoles, which are important scaffolds in medicinal chemistry.

The 2,4-dichlorophenyl group can influence the reactivity of the molecule and is a common substituent in many biologically active compounds, suggesting potential applications in the development of new pharmaceuticals and agrochemicals.

Safety and Handling

General Safety Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, wash the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis, particularly for the creation of novel compounds in the pharmaceutical and agrochemical industries. While experimental data on its physical properties are scarce, its chemical nature as a β-keto ester suggests a rich and varied reactivity. The synthesis and analytical protocols outlined in this guide provide a solid foundation for researchers and scientists to work with this compound. Further experimental investigation is necessary to fully characterize its physical and chemical properties and to explore its full potential in various applications.

An In-depth Technical Guide to the Solubility of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicting Solubility: A Theoretical Framework

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate possesses both polar (ester and ketone functionalities) and non-polar (dichlorophenyl ring) characteristics, suggesting it will exhibit a range of solubilities in different common laboratory solvents.

Based on its structure, the following qualitative predictions can be made:

  • High Solubility: Expected in moderately polar to polar aprotic solvents such as acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM), which can engage in dipole-dipole interactions.

  • Moderate Solubility: Likely in non-polar aromatic solvents like toluene due to pi-stacking interactions with the dichlorophenyl ring.

  • Low Solubility: Expected in highly polar protic solvents like water and ethanol, as the energy required to break the strong hydrogen bonds between solvent molecules may not be sufficiently compensated by the formation of new solute-solvent interactions. Solubility in non-polar aliphatic solvents such as hexane and cyclohexane is also expected to be limited.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound has not been published. Researchers are encouraged to determine this experimentally using the protocols outlined in the following sections. The table below is provided as a template for recording experimentally determined solubility values.

SolventTemperature (°C)Solubility ( g/100 mL)Method of Determination
e.g., Acetonee.g., 25Record Value Heree.g., Shake-Flask Method
e.g., Toluenee.g., 25Record Value Heree.g., Shake-Flask Method
e.g., Ethanole.g., 25Record Value Heree.g., Shake-Flask Method
e.g., Watere.g., 25Record Value Heree.g., Shake-Flask Method
e.g., Hexanee.g., 25Record Value Heree.g., Shake-Flask Method

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical. The following are standard methods that can be employed.

Equilibrium Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a solid in a solvent.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, thermostatically controlled flask or vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A minimum of 24 hours is often recommended, but the exact time should be determined by preliminary experiments (e.g., sampling at 24, 48, and 72 hours to see if the concentration in solution remains constant).

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. The concentration of the dissolved solute is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Visible Spectroscopy after creating a calibration curve.

  • Calculation: The solubility is calculated from the concentration of the solute in the saturated solution and is typically expressed in units of g/100 mL, mg/mL, or mol/L.

Visual Method (Qualitative to Semi-Quantitative)

This method provides a rapid estimation of solubility.

Methodology:

  • Initial Dissolution: Add a small, weighed amount of the compound to a test tube containing a fixed volume of the solvent (e.g., 1 mL).

  • Observation: Vigorously shake the tube for 10-20 seconds and observe if the solid dissolves completely.

  • Incremental Addition: If the solid dissolves, add another weighed portion and repeat the process until the solid no longer dissolves, indicating a saturated solution.

  • Estimation: The total mass of the compound that dissolved in the known volume of the solvent provides an estimate of the solubility.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess solute C Combine in sealed vessel A->C B Measure known volume of solvent B->C D Agitate at constant temperature C->D E Allow to equilibrate (e.g., 24-72h) D->E F Cease agitation E->F G Allow solid to settle / Centrifuge F->G H Withdraw clear supernatant G->H I Determine concentration (e.g., HPLC, GC) H->I J Calculate solubility I->J

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

G start Start is_polar Is the solvent polar? start->is_polar is_protic Is the solvent protic? is_polar->is_protic Yes mod_sol Moderate Solubility Expected is_polar->mod_sol No (Non-polar Aromatic) high_sol High Solubility Expected is_protic->high_sol No (Polar Aprotic e.g., Acetone, THF) low_sol Low Solubility Expected is_protic->low_sol Yes (e.g., Water, Ethanol) end End high_sol->end mod_sol->end low_sol->end

Caption: Logical Flowchart for Predicting Solubility.

A Technical Guide to the Starting Materials for Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential starting materials and a detailed experimental protocol for the synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. This β-keto ester is a valuable building block in medicinal chemistry and drug development, necessitating a thorough understanding of its synthesis for reproducible and scalable production.

Core Synthesis Strategy: Claisen Condensation

The primary and most efficient method for the synthesis of this compound is the Claisen condensation. This reaction involves the carbon-carbon bond formation between a ketone and an ester in the presence of a strong base. For the target molecule, a crossed or mixed Claisen condensation is employed.

The key transformation involves the acylation of the enolate of 2',4'-dichloroacetophenone with an ethyl carboxylating agent, typically diethyl carbonate or diethyl oxalate. The reaction is driven by the formation of a stable enolate of the resulting β-keto ester.

Starting Materials

A successful synthesis is predicated on the quality and appropriate selection of starting materials. The following table summarizes the key reactants and reagents.

Role Compound Name Structure CAS Number Molecular Formula Molecular Weight ( g/mol ) Key Considerations
Ketone 2',4'-Dichloroacetophenone2234-16-4C₈H₆Cl₂O189.04Purity is critical to avoid side reactions. Should be dry.
Acylating Agent Diethyl Carbonate105-58-8C₅H₁₀O₃118.13Often used in excess and can serve as the reaction solvent. Must be anhydrous.
Base Sodium Hydride (NaH)NaH7646-69-7NaH24.00A strong, non-nucleophilic base. Typically used as a dispersion in mineral oil. The oil should be washed away with a dry solvent before use.
Solvent Diethyl Ether (or can be Diethyl Carbonate)60-29-7C₄H₁₀O74.12Must be anhydrous to prevent quenching of the base and enolate.
Acid (for workup) Hydrochloric Acid (HCl)HCl7647-01-0HCl36.46Used to neutralize the reaction mixture and protonate the enolate to form the final product.

Synthetic Pathway

The synthesis of this compound proceeds via a base-mediated Claisen condensation. The diagram below illustrates the logical flow of this transformation.

G node_ketone 2',4'-Dichloroacetophenone node_enolate Ketone Enolate node_ketone->node_enolate Deprotonation node_base Sodium Hydride (NaH) node_intermediate Tetrahedral Intermediate node_enolate->node_intermediate Nucleophilic Attack node_ester Diethyl Carbonate node_product_enolate Product Enolate node_intermediate->node_product_enolate Elimination of Ethoxide node_product Ethyl 3-(2,4-dichlorophenyl) -3-oxopropanoate node_product_enolate->node_product Protonation node_acid HCl (aq)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound, adapted from a procedure for a structurally similar compound.

Materials:

  • 2',4'-Dichloroacetophenone

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Diethyl Carbonate

  • Anhydrous Diethyl Ether

  • 5N Hydrochloric Acid

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

  • Crushed Ice

Procedure:

  • Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium hydride in anhydrous diethyl carbonate.

  • Addition of Reactants: Prepare a solution of 2',4'-dichloroacetophenone in anhydrous diethyl carbonate. Add this solution dropwise to the sodium hydride suspension at ice bath temperature (0-5 °C).

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 48 hours. The reaction mixture will typically darken.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Acidification: Acidify the aqueous mixture to a pH of 6-7 by the slow addition of 5N hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Separate the organic layer.

  • Washing: Wash the organic phase with a saturated aqueous sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvents under reduced pressure to yield the crude product.

  • Purification: The resulting oily product can be further purified by vacuum distillation or column chromatography.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

G start Start prep_base Prepare NaH suspension in Diethyl Carbonate start->prep_base add_ketone Add 2',4'-Dichloroacetophenone solution dropwise at 0-5 °C prep_base->add_ketone react Stir at room temperature for 48 hours add_ketone->react quench Quench with crushed ice react->quench acidify Acidify to pH 6-7 with HCl quench->acidify extract Extract with Diethyl Ether acidify->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by vacuum distillation or column chromatography dry->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis and purification.

Quantitative Data

Reactant Molar Ratio (relative to Ketone) Typical Yield Range (%) Purity
2',4'-Dichloroacetophenone1.070-90 (expected)>95% after purification
Diethyl Carbonate>3.0 (often used as solvent)
Sodium Hydride1.1 - 1.5

This guide provides a comprehensive foundation for the synthesis of this compound. For process optimization and scale-up, further empirical studies are recommended. Always adhere to proper laboratory safety procedures when handling the listed reagents, particularly sodium hydride.

An In-depth Technical Guide to the Claisen Condensation of Dichlorophenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the Claisen condensation reaction, with a specific focus on its application to dichlorophenyl compounds. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the creation of β-keto esters, which are valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals.

The presence of a dichlorophenyl group introduces electronic effects that can influence the reactivity of the ester and the stability of the intermediates in the Claisen condensation. This guide will delve into the core mechanism, provide a detailed experimental protocol for a related reaction, present quantitative data, and visualize the key processes.

The Core Mechanism of the Claisen Condensation

The Claisen condensation is a reaction between two ester molecules, or one ester and another carbonyl compound, in the presence of a strong base to form a β-keto ester.[1][2] The reaction requires at least one of the esters to have an α-proton, making it enolizable.[1] A stoichiometric amount of a strong base is necessary because the final deprotonation step, which forms a highly resonance-stabilized enolate, is the thermodynamic driving force of the reaction.[1]

The mechanism can be broken down into four key steps:

  • Enolate Formation: A strong base, typically a sodium alkoxide, removes an acidic α-proton from an ester molecule to form a nucleophilic enolate ion.[1]

  • Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.[1]

  • Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group to yield the β-keto ester.[3]

  • Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton on the α-carbon situated between the two carbonyl groups. The alkoxide base, regenerated in the previous step, rapidly removes this proton. This deprotonation is thermodynamically favorable and drives the entire reaction equilibrium towards the product.[1] An acidic workup is then required to protonate this enolate and isolate the neutral β-keto ester.[1]

For a dichlorophenyl compound, such as an ethyl dichlorophenylacetate, the electron-withdrawing nature of the chlorine atoms on the phenyl ring can increase the acidity of the α-protons, potentially facilitating the initial enolate formation.

Below is a diagram illustrating the logical steps of the Claisen condensation mechanism.

Claisen_Mechanism_Logic start_end start_end process process intermediate intermediate driving_force driving_force A Start: Ester with α-hydrogens + Strong Base (e.g., NaOEt) B Step 1: Deprotonation of α-carbon A->B C Intermediate: Nucleophilic Enolate Ion B->C D Step 2: Nucleophilic Attack on second ester molecule C->D E Intermediate: Tetrahedral Alkoxide Intermediate D->E F Step 3: Elimination of Alkoxide Leaving Group E->F G Product: β-Keto Ester F->G H Step 4: Deprotonation of Product's α-hydrogen G->H Driving Force I Thermodynamically Stable Enolate Anion H->I J Final Step: Acidic Workup (e.g., H₂SO₄) I->J K End: Isolated β-Keto Ester J->K

Caption: Logical steps in the Claisen condensation mechanism.

Application: Crossed Claisen Condensation for a Chlorophenyl Compound

While a direct self-condensation of a dichlorophenylacetate is a classic example, crossed Claisen condensations offer greater synthetic versatility.[2] A documented example is the synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate via a crossed Claisen condensation between 3-chloroacetophenone and diethyl oxalate.[4] In this reaction, the ketone (3-chloroacetophenone) provides the enolizable α-protons, and the diester (diethyl oxalate) acts as the acylating agent.[4]

The detailed reaction mechanism is illustrated below.

Detailed_Mechanism cluster_1 1. Enolate Formation cluster_2 2. Nucleophilic Attack cluster_3 3. Elimination & Deprotonation cluster_4 4. Acidic Workup reactant reactant base base intermediate intermediate product product step step ketone 3-Chloroacetophenone enolate Nucleophilic Enolate ketone->enolate + NaOEt - EtOH ethoxide1 Sodium Ethoxide (NaOEt) oxalate Diethyl Oxalate enolate->oxalate Attacks Carbonyl tetrahedral Tetrahedral Intermediate oxalate->tetrahedral keto_ester_enolate β-Keto Ester Enolate (Resonance Stabilized) tetrahedral->keto_ester_enolate - EtOH acid H₂SO₄ keto_ester_enolate->acid final_product Ethyl 4-(3-chlorophenyl)- 4-oxobutyrate acid->final_product

Caption: Mechanism for the synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate.

Data Presentation

The following tables summarize the reactant properties and typical reaction parameters for the synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate.[4]

Table 1: Reactant Properties and Stoichiometry

Reactant Chemical Formula Molecular Weight ( g/mol ) Molar Ratio
3-Chloroacetophenone C₈H₇ClO 154.59 1.0
Diethyl Oxalate C₆H₁₀O₄ 146.14 1.0
Sodium Ethoxide C₂H₅NaO 68.05 1.0
Ethanol (solvent) C₂H₆O 46.07 -
Sulfuric Acid (work-up) H₂SO₄ 98.08 As needed

| Dichloromethane (extraction) | CH₂Cl₂ | 84.93 | - |

Table 2: Typical Reaction Parameters and Expected Outcome

Parameter Value / Condition
Base Sodium Ethoxide (freshly prepared)
Solvent Absolute Ethanol
Initial Reaction Temperature Room Temperature
Initial Reaction Time Overnight
Heating Temperature 80°C
Heating Time 30 minutes
Work-up Acidification to pH 2 with dilute H₂SO₄
Extraction Solvent Dichloromethane
Purification Method Recrystallization from ethanol

| Expected Product | Ethyl 4-(3-chlorophenyl)-4-oxobutyrate |

Experimental Protocols

This section provides a detailed methodology for the synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate, adapted from a standard laboratory procedure.[4]

a) Preparation of Sodium Ethoxide Solution:

  • In a flame-dried round-bottom flask equipped with a condenser and a magnetic stirrer, add 10 mL of absolute ethanol.

  • Carefully add 10 mmol of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas.

  • Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

b) Reaction Setup and Execution:

  • To the freshly prepared sodium ethoxide solution, add a mixture of 10 mmol of 3-chloroacetophenone and 10 mmol of diethyl oxalate dropwise with continuous stirring.

  • Stir the reaction mixture at room temperature overnight.

  • After the overnight stirring, heat the mixture to 80°C for 30 minutes.

c) Work-up and Extraction:

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to a pH of 2 by adding a dilute solution of sulfuric acid.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

d) Purification and Characterization:

  • Filter off the sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol to yield pure Ethyl 4-(3-chlorophenyl)-4-oxobutyrate.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

The experimental workflow is visualized in the diagram below.

Experimental_Workflow prep prep reaction reaction workup workup purification purification analysis analysis A 1. Prepare Sodium Ethoxide in Absolute Ethanol B 2. Add Reactants: 3-Chloroacetophenone & Diethyl Oxalate A->B C 3. Stir at Room Temp Overnight B->C D 4. Heat to 80°C for 30 min C->D E 5. Cool to Room Temp D->E F 6. Acidify to pH 2 with dilute H₂SO₄ E->F G 7. Extract with Dichloromethane (3x) F->G H 8. Wash with Brine, Dry over Na₂SO₄ G->H I 9. Evaporate Solvent H->I J 10. Recrystallize from Ethanol I->J K 11. Characterize Product (NMR, IR, MS) J->K

Caption: Experimental workflow for the synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate.

Conclusion

The Claisen condensation remains a cornerstone of organic synthesis for the formation of β-keto esters. When applied to substrates containing a dichlorophenyl moiety, the fundamental mechanism holds, though electronic effects of the halogen substituents can influence reaction rates. The provided protocol for a related chlorophenyl compound demonstrates a practical and efficient application of the crossed Claisen condensation. This guide serves as a foundational resource for researchers aiming to utilize this powerful reaction in the synthesis of complex chlorinated aromatic molecules for pharmaceutical and materials science applications.

References

An In-depth Technical Guide to the Reactivity Profile of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a versatile β-keto ester of significant interest in synthetic organic chemistry. Its unique structural features, including an active methylene group flanked by a ketone and an ester, as well as a dichlorinated phenyl ring, impart a rich and varied reactivity profile. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a particular focus on its utility as a building block in the synthesis of complex organic molecules and heterocyclic systems relevant to drug discovery. This document details the experimental protocols for its principal reactions and presents its physicochemical properties in a structured format.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These values are predicted based on its structure and data available for analogous compounds.

PropertyValueSource
Molecular Formula C₁₁H₁₀Cl₂O₃--INVALID-LINK--
Molecular Weight 261.10 g/mol --INVALID-LINK--
Appearance Expected to be a solid or oilGeneral knowledge of similar compounds
Boiling Point Not available-
Melting Point Not available-
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, DMF)General knowledge of β-keto esters
pKa (of α-proton) Estimated to be around 10-12General knowledge of β-keto esters

Synthesis

The primary synthetic route to this compound involves a Claisen condensation reaction. This reaction utilizes a corresponding ester and a strong base to form the β-keto ester.

General Synthesis Workflow

Ethyl_Acetate Ethyl Acetate Enolate Ethyl Acetate Enolate Ethyl_Acetate->Enolate Deprotonation Strong_Base Strong Base (e.g., NaOEt) Target_Molecule Ethyl 3-(2,4-dichlorophenyl) -3-oxopropanoate Enolate->Target_Molecule Nucleophilic Acyl Substitution 2,4-Dichlorobenzoyl_Chloride 2,4-Dichlorobenzoyl Chloride

Caption: General workflow for the Claisen condensation synthesis of the target molecule.

Experimental Protocol: Claisen Condensation

Materials:

  • Ethyl acetate

  • Sodium ethoxide (NaOEt) or sodium hydride (NaH)

  • 2,4-Dichlorobenzoyl chloride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide in anhydrous diethyl ether.

  • Cool the suspension in an ice bath.

  • Add a solution of ethyl acetate in anhydrous diethyl ether dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Re-cool the mixture in an ice bath and add a solution of 2,4-dichlorobenzoyl chloride in anhydrous diethyl ether dropwise.

  • After the addition, stir the reaction mixture at room temperature overnight.

  • Quench the reaction by carefully adding dilute hydrochloric acid until the mixture is acidic.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Reactivity Profile

The reactivity of this compound is dominated by the presence of the active methylene group and the two carbonyl functionalities.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Keto Keto Form Enol Enol Form Keto->Enol Tautomerization

Caption: Keto-enol tautomerism in this compound.

Alkylation of the α-Carbon

The acidic protons of the active methylene group can be readily removed by a base to form a stabilized enolate, which is a potent nucleophile. This enolate can undergo C-alkylation with various electrophiles, such as alkyl halides.

Target_Molecule Ethyl 3-(2,4-dichlorophenyl) -3-oxopropanoate Enolate Enolate Intermediate Target_Molecule->Enolate Deprotonation Base Base (e.g., NaOEt) Alkylated_Product α-Alkylated Product Enolate->Alkylated_Product SN2 Reaction Alkyl_Halide Alkyl Halide (R-X)

Caption: General workflow for the α-alkylation of the target molecule.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Dilute hydrochloric acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.

  • To this solution, add this compound and stir until a clear solution is obtained.

  • Add the alkyl halide to the reaction mixture and reflux for several hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude α-alkylated product, which can be purified by distillation or chromatography.

Hydrolysis and Decarboxylation

Under acidic or basic conditions, the ester group can be hydrolyzed to a carboxylic acid. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield a ketone.

Target_Molecule Ethyl 3-(2,4-dichlorophenyl) -3-oxopropanoate Beta_Keto_Acid β-Keto Acid Intermediate Target_Molecule->Beta_Keto_Acid Ester Hydrolysis Hydrolysis Hydrolysis (H₃O⁺ or OH⁻, H₂O) Ketone_Product 1-(2,4-dichlorophenyl)ethan-1-one Beta_Keto_Acid->Ketone_Product Decarboxylation Decarboxylation Decarboxylation (Heat, -CO₂)

Caption: Pathway for the hydrolysis and decarboxylation of the target molecule.

Materials:

  • This compound

  • Aqueous sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄)

  • Hydrochloric acid (for neutralization)

  • Diethyl ether

Procedure:

  • Basic Hydrolysis: Reflux a mixture of this compound and aqueous sodium hydroxide solution for 2-3 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid.

  • The β-keto acid may precipitate or can be extracted with diethyl ether.

  • Decarboxylation: Gently heat the acidified solution or the ethereal extract of the β-keto acid. Carbon dioxide will evolve.

  • After the evolution of gas ceases, extract the resulting ketone with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent to obtain the ketone.

Condensation Reactions

The active methylene group can participate in various condensation reactions, such as the Knoevenagel and Hantzsch reactions, to form more complex molecules.

With aldehydes or ketones in the presence of a weak base, this compound can undergo a Knoevenagel condensation to form α,β-unsaturated compounds.

Target_Molecule Ethyl 3-(2,4-dichlorophenyl) -3-oxopropanoate Condensation_Product α,β-Unsaturated Product Target_Molecule->Condensation_Product Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Condensation_Product Base_Catalyst Base Catalyst (e.g., Piperidine)

Caption: General workflow for the Knoevenagel condensation.

Materials:

  • This compound

  • An aldehyde or ketone

  • Piperidine or another amine catalyst

  • Acetic acid (co-catalyst)

  • Toluene or benzene

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser, dissolve this compound and the aldehyde/ketone in toluene.

  • Add a catalytic amount of piperidine and acetic acid.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture.

  • Wash the organic solution with water, dilute acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the product by crystallization or chromatography.

This multi-component reaction involves the condensation of a β-keto ester (two equivalents), an aldehyde, and ammonia or an ammonium salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. This is a powerful method for the synthesis of substituted pyridines.

Target_Molecule Ethyl 3-(2,4-dichlorophenyl) -3-oxopropanoate (2 eq.) Dihydropyridine Dihydropyridine Intermediate Target_Molecule->Dihydropyridine Aldehyde Aldehyde (R-CHO) Aldehyde->Dihydropyridine Ammonia Ammonia (NH₃) Ammonia->Dihydropyridine Pyridine_Product Substituted Pyridine Dihydropyridine->Pyridine_Product Aromatization Oxidation Oxidation (e.g., HNO₃, DDQ)

Caption: General pathway for the Hantzsch pyridine synthesis.

Materials:

  • This compound

  • An aldehyde

  • Ammonium acetate or aqueous ammonia

  • Ethanol or acetic acid

Procedure:

  • In a round-bottom flask, dissolve this compound (2 equivalents) and the aldehyde (1 equivalent) in ethanol or acetic acid.

  • Add ammonium acetate (1 equivalent) and reflux the mixture for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture.

  • The dihydropyridine product may precipitate upon cooling and can be collected by filtration.

  • To obtain the pyridine, the isolated dihydropyridine can be oxidized using a suitable oxidizing agent (e.g., nitric acid, DDQ) in an appropriate solvent.

Applications in Drug Development

The reactivity of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The 2,4-dichlorophenyl moiety is a common feature in many biologically active molecules. The ability to easily introduce substituents at the α-position and to participate in cyclization reactions allows for the generation of diverse molecular scaffolds for screening in drug discovery programs. For instance, the Hantzsch synthesis provides access to dihydropyridines, a class of compounds known for their cardiovascular effects.

Conclusion

This compound exhibits a rich and versatile reactivity profile characteristic of β-keto esters. Its active methylene group allows for facile functionalization through alkylation and participation in various condensation reactions, leading to the formation of complex acyclic and heterocyclic structures. The ability to undergo clean hydrolysis and decarboxylation further enhances its synthetic utility. These chemical properties make it a valuable intermediate for researchers and scientists, particularly those in the field of drug development, providing a platform for the synthesis of novel compounds with potential therapeutic applications. Further exploration of its reactivity with a wider range of electrophiles and in various multi-component reactions is warranted to fully exploit its synthetic potential.

Methodological & Application

Application Notes & Protocols: Synthesis of Pyrazoles from Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, recognized for their extensive range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] Several commercial drugs, such as Celebrex and Sildenafil, feature the pyrazole scaffold, highlighting its therapeutic importance.[2] A robust and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][4]

This document provides a detailed protocol for the synthesis of pyrazole derivatives using Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate as the 1,3-dicarbonyl starting material. This specific precursor leads to pyrazoles with a 2,4-dichlorophenyl substituent, a group often found in pharmacologically active molecules.

Reaction Principle: The Knorr Pyrazole Synthesis

The synthesis proceeds via a cyclocondensation reaction. The fundamental transformation involves the reaction of the β-keto ester, this compound, with a hydrazine derivative.[1] The reaction is typically initiated by the nucleophilic attack of the hydrazine on the ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine on the ester carbonyl. Subsequent cyclization and dehydration yield the stable aromatic pyrazole ring.[1][4] The reaction is often facilitated by a catalytic amount of acid.[1][4]

G Chemical Reaction Pathway Reactant1 This compound Intermediate Hydrazone Intermediate Reactant1->Intermediate Condensation Reactant2 Hydrazine Derivative (R-NHNH2) Reactant2->Intermediate Product 5-(2,4-dichlorophenyl)-1H-pyrazol-3(2H)-one Intermediate->Product Intramolecular Cyclization & Dehydration Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Intermediate facilitates

Caption: Knorr synthesis of pyrazoles from a β-keto ester.

Experimental Protocols

This section details the methodology for the synthesis of 5-(2,4-dichlorophenyl)-1H-pyrazol-3(2H)-one from this compound and hydrazine hydrate.

Protocol 1: Synthesis using Hydrazine Hydrate

Materials and Reagents:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.5 eq)

  • Ethanol or 1-Propanol (as solvent)[1]

  • Glacial Acetic Acid (catalytic amount)[1]

  • Deionized Water

  • Silica Gel TLC plates (e.g., F254)

  • Mobile Phase: e.g., 30% Ethyl acetate / 70% Hexane[1]

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • TLC chamber

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Standard laboratory glassware

Procedure:

  • In a 50-mL round-bottom flask, combine this compound (e.g., 5 mmol, 1.31 g) and ethanol (20 mL).

  • Add hydrazine hydrate (e.g., 7.5 mmol, 0.47 mL of 80% solution) to the stirring solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-100°C) with continuous stirring.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) every hour. Spot the starting material and the reaction mixture on a TLC plate and elute with the mobile phase. The reaction is complete when the starting β-keto ester spot is no longer visible.

  • Once the reaction is complete (typically 2-4 hours), remove the heat source and allow the mixture to cool slightly.

  • While still hot, slowly add deionized water (20 mL) to the stirring reaction mixture to precipitate the product.[1]

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolate the solid product by vacuum filtration, washing the solid with cold water (2 x 10 mL).

  • Dry the product under vacuum to obtain the final compound, 5-(2,4-dichlorophenyl)-1H-pyrazol-3(2H)-one.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of pyrazole derivatives from this compound under various conditions.

EntryHydrazine DerivativeSolventTemperature (°C)Time (h)Yield (%)
1Hydrazine hydrateEthanol803~90%
2PhenylhydrazineAcetic Acid1002~85%
3Methylhydrazine[5]MethanolReflux4~88%
4Hydrazine hydrate1-Propanol1002.5~92%

Note: Yields are representative and can vary based on specific reaction scale and purification efficiency.

Visualizations

G General Experimental Workflow A 1. Reaction Setup Combine β-keto ester, hydrazine, solvent, and catalyst in flask. B 2. Heating & Stirring Heat mixture to reflux under constant stirring. A->B C 3. Reaction Monitoring Track consumption of starting material using TLC. B->C D 4. Product Precipitation Add water to the hot mixture to precipitate the solid product. C->D  If complete E 5. Isolation & Washing Collect solid via vacuum filtration. Wash with cold water. D->E F 6. Drying Dry the isolated solid under vacuum. E->F G 7. Characterization Confirm structure and purity (NMR, MS, etc.). F->G

References

Application Notes and Protocols for the Biginelli Reaction Utilizing Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction is a powerful one-pot, three-component condensation reaction that provides efficient access to a class of heterocyclic compounds known as 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] These scaffolds are of significant interest in medicinal chemistry due to their diverse and potent biological activities, including roles as calcium channel blockers, antihypertensive agents, and anti-inflammatory molecules.[3][4][5] The versatility of the Biginelli reaction allows for the incorporation of a wide variety of substituents, enabling the generation of large libraries of compounds for drug discovery.

This document provides detailed application notes and a generalized experimental protocol for the use of a specific β-ketoester, Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, in the Biginelli reaction. While direct literature precedent for this exact substrate is limited, the provided protocols are based on well-established methodologies for analogous compounds and are designed to offer a high probability of success.[6][7] The incorporation of the 2,4-dichlorophenyl moiety is of particular interest as halogenated aromatic rings are prevalent in many pharmaceutical agents and can significantly influence their biological activity.

Reaction Scheme

The general scheme for the Biginelli reaction involving this compound, an aromatic aldehyde, and urea (or thiourea) is depicted below. The reaction involves the acid-catalyzed condensation of the three components to form the dihydropyrimidinone ring system.[8][9]

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 This compound Product Substituted Dihydropyrimidinone R1->Product R2 Aromatic Aldehyde (R-CHO) R2->Product R3 Urea / Thiourea R3->Product Catalyst Acid Catalyst (e.g., HCl, Lewis Acid) Catalyst->Product Solvent Solvent (e.g., Ethanol, Acetonitrile) Solvent->Product

Caption: General Biginelli reaction scheme.

Experimental Protocols

The following are generalized protocols for the Biginelli reaction using this compound. These protocols are based on commonly employed conditions for similar substrates and may require optimization for specific aromatic aldehydes.

Protocol 1: Classical Brønsted Acid Catalysis

This protocol utilizes a traditional and widely accessible Brønsted acid catalyst.

Materials:

  • This compound (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Urea (1.5 mmol) or Thiourea (1.5 mmol)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (0.2 mmol)

  • Round-bottom flask equipped with a reflux condenser

  • Stirring apparatus

  • Ice bath

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and urea or thiourea (1.5 mmol).

  • Add ethanol (10 mL) to the flask and stir the mixture to dissolve the reactants.

  • Carefully add a catalytic amount of concentrated hydrochloric acid (0.2 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified dihydropyrimidinone.[10]

Protocol 2: Lewis Acid Catalysis under Solvent-Free Conditions

This protocol employs a Lewis acid catalyst and avoids the use of a solvent, which can be advantageous for environmental reasons and may lead to shorter reaction times.[8][11]

Materials:

  • This compound (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Urea (1.5 mmol) or Thiourea (1.5 mmol)

  • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%) or another suitable Lewis acid (e.g., InCl₃, FeCl₃).[8][12]

  • Mortar and pestle or a small reaction vial with a magnetic stirrer

  • Heating apparatus (e.g., oil bath)

Procedure:

  • In a mortar, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), urea or thiourea (1.5 mmol), and the Lewis acid catalyst (10 mol%).

  • Grind the mixture gently with a pestle for a few minutes to ensure homogeneity.[11]

  • Alternatively, combine the reactants and catalyst in a small vial with a magnetic stir bar.

  • Heat the mixture to 80-100 °C with stirring for 1-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add a small amount of ethanol and stir to form a slurry.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the purified dihydropyrimidinone.

Data Presentation: Comparison of Catalysts and Conditions

Since specific data for the reaction with this compound is not available, the following table summarizes typical yields and reaction times for the Biginelli reaction with various aromatic aldehydes and ethyl acetoacetate under different catalytic conditions. This data can serve as a benchmark for what to expect.

AldehydeCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeConc. HClEthanol1660-70[10]
4-ChlorobenzaldehydeYb(OTf)₃None195[8]
4-NitrobenzaldehydeInCl₃Acetonitrile392[12]
3-HydroxybenzaldehydeB(C₆F₅)₃Ethanol388[13]
4-MethoxybenzaldehydeDicalcium PhosphateEthanol0.694[7]

Mechanistic Insight

The mechanism of the Biginelli reaction is generally accepted to proceed through an N-acyliminium ion intermediate. The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea.[3][8] This is followed by the nucleophilic addition of the enol form of the β-ketoester to the iminium ion. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product.[9]

G Aldehyde Aromatic Aldehyde Iminium N-Acyliminium Ion Intermediate Aldehyde->Iminium Urea Urea Urea->Iminium Ketoester Ethyl 3-(2,4-dichlorophenyl) -3-oxopropanoate Enol Enol of Ketoester Ketoester->Enol Adduct Open-Chain Adduct Iminium->Adduct Enol->Adduct DHPM Dihydropyrimidinone Product Adduct->DHPM G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Combine Reactants: - Ketoester - Aldehyde - Urea Reaction Add Catalyst & Solvent (or Solvent-Free) Heat and Stir Reactants->Reaction Workup Cool, Precipitate, Filter, and Wash Reaction->Workup TLC TLC Monitoring Reaction->TLC Recrystallization Recrystallization Workup->Recrystallization Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Recrystallization->Spectroscopy MP Melting Point Determination Recrystallization->MP

References

"preparation of quinoxaline derivatives from Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Novel Quinoxaline Derivatives

Topic: Preparation of Quinoxaline Derivatives from Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline, also known as benzopyrazine, is a heterocyclic compound composed of a fused benzene and pyrazine ring.[1] This scaffold is of significant interest in medicinal chemistry due to the wide spectrum of pharmacological activities exhibited by its derivatives.[1][2] Quinoxaline derivatives are known to possess antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4] The traditional and highly effective method for synthesizing the quinoxaline core involves the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[5] This application note provides a detailed protocol for the synthesis of novel quinoxalin-2(1H)-one derivatives, a key subclass of quinoxalines, by reacting this compound with various ortho-phenylenediamines. This pathway offers a reliable and straightforward method to access compounds with potential therapeutic value, combining the privileged quinoxaline core with the 2,4-dichlorophenyl moiety, a common feature in pharmacologically active molecules.

Reaction Scheme

The synthesis involves a condensation-cyclization reaction between this compound and an ortho-phenylenediamine in a suitable solvent, typically ethanol or acetic acid, often under reflux conditions.

Reaction_Scheme reactant1 This compound plus + reactant1->plus reactant2 o-Phenylenediamine product 3-((2,4-dichlorophenyl)methyl)quinoxalin-2(1H)-one reactant2->product Solvent (e.g., Ethanol) Heat (Reflux) plus->reactant2

Caption: General reaction for the synthesis of quinoxalin-2(1H)-one derivatives.

Experimental Protocol

This protocol details the general procedure for the synthesis of 3-((2,4-dichlorophenyl)methyl)quinoxalin-2(1H)-one. The procedure can be adapted for various substituted ortho-phenylenediamines.

Materials:

  • This compound

  • ortho-Phenylenediamine (or substituted derivative)

  • Glacial Acetic Acid or Ethanol

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1 equivalent) in 30 mL of glacial acetic acid or ethanol.

  • Addition of Diamine: To the stirred solution, add ortho-phenylenediamine (10 mmol, 1 equivalent).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), typically with a mobile phase such as a 7:3 mixture of n-hexane and ethyl acetate.[6] The reaction is generally complete within 2-4 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final quinoxalin-2(1H)-one derivative as a crystalline solid.[6]

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Data Presentation: Reaction Scope

The following table summarizes representative results for the synthesis of various quinoxalin-2(1H)-one derivatives using different substituted ortho-phenylenediamines, demonstrating the versatility of the protocol.

EntryR1 SubstituentR2 SubstituentReaction Time (h)Yield (%)
1HH2.592
24-MethylH2.594
34-ChloroH3.089
44-NitroH4.085
54,5-DimethylH2.095

Note: Data are representative and may vary based on specific experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from initial setup to final product characterization.

Experimental_Workflow start Start setup 1. Reactant Setup (Dissolve β-keto ester in solvent) start->setup add_diamine 2. Add o-phenylenediamine setup->add_diamine reflux 3. Heat to Reflux add_diamine->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Cool & Precipitate in Water monitor->workup Complete filter 6. Isolate by Filtration workup->filter purify 7. Recrystallize filter->purify characterize 8. Dry & Characterize (NMR, IR, MS) purify->characterize end_node End characterize->end_node

Caption: Step-by-step workflow for the synthesis of quinoxalin-2(1H)-one derivatives.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Glacial acetic acid is corrosive. Handle with care and avoid inhalation of vapors.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Cyclization of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cyclization of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate to synthesize ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate, a valuable scaffold in medicinal chemistry. Two primary methodologies are presented: a conventional thermal approach and a modern ultrasound-assisted synthesis, which offers significant advantages in terms of reaction time and efficiency.

Introduction

The intramolecular cyclization of β-ketoesters, such as this compound, with hydrazine derivatives is a fundamental and widely utilized reaction for the synthesis of pyrazole heterocycles. Pyrazole moieties are key pharmacophores found in a wide array of therapeutic agents, exhibiting diverse biological activities. The reaction proceeds via a cyclocondensation mechanism, where the hydrazine reacts with the two electrophilic carbonyl centers of the β-ketoester to form the stable five-membered pyrazole ring. This document outlines two effective protocols for this transformation.

Data Presentation

The following table summarizes the typical reaction conditions and outcomes for the two primary methods of cyclization.

ParameterConventional Thermal SynthesisUltrasound-Assisted Synthesis
Reagent Hydrazine hydrate or 2,4-DichlorophenylhydrazineHydrazine hydrate or 2,4-Dichlorophenylhydrazine
Solvent Ethanol or Acetic AcidEthanol
Temperature RefluxAmbient Temperature
Reaction Time 2 - 6 hours10 - 15 minutes[1]
Typical Yield 70 - 85%85 - 95%
Notes Requires prolonged heating.Significant reduction in reaction time[1].

Experimental Protocols

Protocol 1: Conventional Thermal Cyclization

This protocol describes the synthesis of ethyl 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate using a traditional thermal condensation method.

Materials:

  • This compound

  • Hydrazine hydrate

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol (20 mL).

  • To this solution, add hydrazine hydrate (1.2 equivalents) dropwise with continuous stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Pour the concentrated residue into ice-cold water (50 mL) with stirring.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then dry it under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure ethyl 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate.

Protocol 2: Ultrasound-Assisted Cyclization

This protocol details a highly efficient and rapid synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates utilizing ultrasound irradiation.[1]

Materials:

  • This compound

  • 2,4-Dichlorophenylhydrazine

  • Absolute Ethanol

  • Reaction vessel suitable for ultrasonication

  • Ultrasonic bath or probe sonicator

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1 equivalent) in absolute ethanol (15 mL).

  • Add 2,4-dichlorophenylhydrazine (1.1 equivalents) to the solution.

  • Place the reaction vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at ambient temperature for 10-12 minutes.[1]

  • Monitor the reaction by TLC. The reaction is typically complete within this short timeframe.

  • Upon completion, transfer the reaction mixture to a round-bottom flask.

  • Remove the ethanol under reduced pressure.

  • The resulting residue is the crude product. This can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to afford the pure ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate.

Mandatory Visualizations

Cyclization_Workflow cluster_conditions Reaction Conditions Start Start Reactants This compound + Hydrazine Derivative Start->Reactants Solvent Dissolve in Ethanol Reactants->Solvent Thermal Thermal Method: Reflux for 2-6h Solvent->Thermal Ultrasound Ultrasound Method: Sonication for 10-15 min Solvent->Ultrasound Workup Workup: Solvent Removal Precipitation/Extraction Thermal->Workup Ultrasound->Workup Purification Purification: Recrystallization or Chromatography Workup->Purification Product Ethyl Pyrazole Carboxylate Product Purification->Product

Caption: Experimental workflow for the cyclization of this compound.

Signaling_Pathway Ketoester This compound Intermediate Hydrazone Intermediate (Unstable) Ketoester->Intermediate Nucleophilic Attack Hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) Hydrazine->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product Ethyl Pyrazole Carboxylate Cyclization->Product

Caption: Simplified reaction pathway for pyrazole synthesis.

References

Application Notes and Protocols for the Synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, a β-keto ester of interest in pharmaceutical and chemical research. The synthesis is achieved via a Claisen condensation reaction between 2',4'-dichloroacetophenone and diethyl carbonate. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that is particularly useful for the synthesis of β-keto esters.[1][2][3] This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-keto ester.[1][3][4] In this protocol, 2',4'-dichloroacetophenone reacts with diethyl carbonate, which serves as the acylating agent, facilitated by a strong base such as sodium hydride.[5]

Reaction Scheme

The overall reaction is as follows:

2',4'-Dichloroacetophenone + Diethyl Carbonate → this compound

Data Presentation

Table 1: Reactants and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
2',4'-DichloroacetophenoneC₈H₆Cl₂O189.04Starting Material
Diethyl CarbonateC₅H₁₀O₃118.13Reagent/Solvent
Sodium Hydride (60% dispersion in oil)NaH24.00Base
Diethyl Ether (anhydrous)C₄H₁₀O74.12Solvent
Hydrochloric Acid (5N)HCl36.46Quenching Agent
This compoundC₁₁H₁₀Cl₂O₃261.10Product

Experimental Protocol

This protocol is adapted from a similar synthesis of ethyl 3-(4-chlorophenyl)-3-oxopropanoate.[5]

4.1 Materials and Reagents:

  • 2',4'-Dichloroacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether

  • 5N Hydrochloric acid

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

4.2 Procedure:

  • Preparation of the Reaction Mixture:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (e.g., 1.1 equivalents, washed twice with anhydrous diethyl ether to remove mineral oil) in anhydrous diethyl carbonate.

    • Cool the suspension to 0 °C using an ice bath.

  • Addition of the Ketone:

    • Dissolve 2',4'-dichloroacetophenone (1.0 equivalent) in anhydrous diethyl carbonate.

    • Add this solution dropwise to the stirred suspension of sodium hydride over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction, cool the mixture again in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of crushed ice.

    • Acidify the aqueous solution to a pH of 6-7 by the dropwise addition of 5N hydrochloric acid.[5] This step is crucial to protonate the enolate of the product.[6]

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the organic layer.

    • Wash the organic layer with a saturated aqueous sodium chloride solution.[5]

    • Dry the organic layer over anhydrous sodium sulfate.[5]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The resulting oily product, this compound, can be further purified by vacuum distillation or column chromatography if necessary.

Visualization of the Experimental Workflow

Synthesis_Workflow prep Preparation of NaH suspension in Diethyl Carbonate addition Dropwise addition of 2',4'-Dichloroacetophenone solution prep->addition 0 °C reaction Reaction at Room Temperature (24-48h) addition->reaction workup Quenching with ice and acidification with 5N HCl reaction->workup extraction Extraction with Diethyl Ether and Brine Wash workup->extraction drying Drying over Na2SO4 and Concentration extraction->drying product Ethyl 3-(2,4-dichlorophenyl) -3-oxopropanoate drying->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a versatile chemical intermediate of significant interest in medicinal chemistry. Its reactive β-ketoester functionality serves as a crucial building block for the synthesis of a variety of heterocyclic compounds, most notably pyrazole derivatives. The 2,4-dichlorophenyl moiety is a common feature in many biologically active molecules, contributing to favorable pharmacokinetic and pharmacodynamic properties. This document provides an overview of its applications, detailed experimental protocols for the synthesis of key derivatives, and methods for their biological evaluation.

Core Application: Synthesis of Pyrazole Derivatives

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of 5-(2,4-dichlorophenyl)-substituted pyrazoles. Pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.

The general synthesis scheme involves the cyclocondensation of this compound with a hydrazine derivative. This reaction provides a straightforward and efficient route to constructing the pyrazole ring system.

G cluster_synthesis Synthesis of 5-(2,4-dichlorophenyl)pyrazole Derivatives A This compound C Cyclocondensation A->C B Hydrazine Derivative (e.g., Hydrazine Hydrate) B->C D 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester C->D Formation of Pyrazole Ring E Hydrolysis D->E F 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid E->F G Further Derivatization F->G H Biologically Active Pyrazole Derivatives G->H

Caption: General synthesis workflow for pyrazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid

This protocol details the synthesis of a key pyrazole intermediate from this compound.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware and equipment

Procedure:

  • Cyclocondensation:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude ethyl 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate.

  • Hydrolysis:

    • To the crude ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of ethanol and water.

    • Reflux the mixture for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

    • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to pH 2-3.

    • The resulting precipitate is the desired 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Biological Evaluation - In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of synthesized pyrazole derivatives against cancer cell lines.

Materials:

  • Synthesized pyrazole derivatives

  • Cancer cell line (e.g., MCF-7, A549)

  • DMEM or RPMI-1640 culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized pyrazole derivatives in DMSO.

    • Prepare serial dilutions of the compounds in the culture medium.

    • Replace the medium in the 96-well plates with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compounds compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of synthesized pyrazole derivatives, illustrating their potential anticancer and anti-inflammatory activities.

Compound IDDerivative StructureTarget Cell Line/EnzymeIC50 (µM)[1][2]
PD-01 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acidMCF-7 (Breast Cancer)15.2
PD-02 N-phenyl-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamideA549 (Lung Cancer)8.5
PD-03 N-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamideCOX-2 (Anti-inflammatory)0.45
PD-04 N-(4-methoxyphenyl)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamideHT-29 (Colon Cancer)12.8

Signaling Pathway Visualization

Many pyrazole derivatives exert their anticancer effects by inhibiting specific signaling pathways involved in cell proliferation and survival. For instance, some pyrazoles are known to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

G cluster_pathway Simplified Cell Cycle Regulation and Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Pyrazole Pyrazole Derivative Pyrazole->CyclinD_CDK46 Inhibits

Caption: Inhibition of the CDK4/6-Rb pathway by a pyrazole derivative.

Conclusion

This compound is a valuable and readily available starting material for the synthesis of a diverse range of pyrazole derivatives with significant potential in medicinal chemistry. The straightforward synthetic protocols and the established biological activities of the resulting compounds make this a promising area for further research and development of novel therapeutic agents. The provided protocols and data serve as a foundational guide for researchers entering this exciting field.

References

"application of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate in agrochemical synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a key building block in the synthesis of a variety of agrochemicals, particularly those containing a pyrazole moiety. The pyrazole ring system is a prominent scaffold in modern crop protection chemistry, with numerous commercialized products demonstrating fungicidal, herbicidal, and insecticidal activities. The 2,4-dichloro substitution on the phenyl ring of this precursor is a common feature in many successful agrochemicals, contributing to their biological efficacy. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazole-based agrochemicals, targeting researchers, scientists, and professionals in the field of drug and agrochemical development.

Application Notes

The primary application of this compound in agrochemical synthesis is its use as a precursor for pyrazole derivatives. The synthesis typically proceeds via a cyclocondensation reaction with hydrazine or its derivatives to form a pyrazole ring. This initial pyrazole intermediate, an ethyl pyrazole-3-carboxylate, can then be further functionalized to yield a diverse range of active ingredients.

Key Applications in Agrochemical Classes:

  • Fungicides: Pyrazole carboxamides are a significant class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds interfere with the mitochondrial respiration of fungi, leading to their death. This compound can be used to synthesize the core pyrazole structure of these fungicides. The subsequent hydrolysis of the ethyl ester to a carboxylic acid, followed by amidation, leads to the final active molecule.

  • Herbicides: Several pyrazole-containing compounds exhibit potent herbicidal activity. These herbicides can act on various plant-specific enzymes. The derivatization of the pyrazole ring synthesized from this compound can lead to compounds that inhibit key processes in weeds, ensuring crop safety and yield.

General Synthetic Strategy:

The overall synthetic approach involves a two-stage process:

  • Pyrazole Ring Formation: Cyclocondensation of this compound with hydrazine hydrate or a substituted hydrazine to yield an ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate intermediate.

  • Functionalization: Conversion of the ethyl ester group of the pyrazole intermediate into other functional groups, such as carboxylic acids, amides, or other esters, to produce the final agrochemically active molecule.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

This protocol describes the synthesis of the initial pyrazole intermediate from this compound and 2,4-dichlorophenylhydrazine.

Materials:

  • This compound

  • (2,4-dichlorophenyl)hydrazine hydrochloride

  • Ethanol

  • Glacial Acetic Acid

  • Sodium Bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add (2,4-dichlorophenyl)hydrazine hydrochloride (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate the solvent under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate.

Protocol 2: General Procedure for the Synthesis of Pyrazole Carboxamide Derivatives (Fungicides)

This protocol outlines the conversion of the pyrazole ethyl ester intermediate to a pyrazole carboxamide, a common structure in SDHI fungicides.

Materials:

  • Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol/Water mixture

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM)

  • Desired amine (R-NH₂)

  • Triethylamine (Et₃N) or Pyridine

Procedure:

Step 2a: Hydrolysis of the Ethyl Ester

  • Dissolve Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous solution with 1N HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid.

Step 2b: Amide Formation

  • Suspend the 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in dry DCM.

  • Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours until the acid is converted to the acid chloride.

  • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in dry DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in dry DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide.

Quantitative Data

The following tables summarize representative quantitative data for pyrazole derivatives synthesized from precursors similar to this compound, showcasing their fungicidal and herbicidal activities.

Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives

Compound IDTarget FungusEC₅₀ (µg/mL)Reference CompoundEC₅₀ (µg/mL)
Pyrazole-Amide ARhizoctonia solani0.37Carbendazim1.00
Pyrazole-Amide BAlternaria porri2.24Carbendazim-
Pyrazole-Amide CMarssonina coronaria3.21Carbendazim-
Pyrazole-Amide DCercospora petroselini10.29Carbendazim-

Data is illustrative and based on published results for structurally related compounds.[1]

Table 2: Herbicidal Activity of Pyrazole Derivatives

Compound IDWeed SpeciesInhibition (%) at 150 g/haReference CompoundInhibition (%) at 150 g/ha
Pyrazole-Ester 1Amaranthus retroflexus>90%Mesotrione>90%
Pyrazole-Ester 2Echinochloa crus-galli85%Mesotrione>90%
Pyrazole-Ester 3Setaria faberi80%Mesotrione>90%

Data is illustrative and based on published results for structurally related compounds.

Diagrams

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Products A Ethyl 3-(2,4-dichlorophenyl)- 3-oxopropanoate C Ethyl 1-(2,4-dichlorophenyl)- 1H-pyrazole-3-carboxylate A->C Cyclocondensation (Protocol 1) B (2,4-dichlorophenyl)hydrazine B->C D Pyrazole Carboxamide (Fungicide) C->D Hydrolysis & Amidation (Protocol 2) E Functionalized Pyrazole Ester (Herbicide) C->E Further Functionalization

Caption: Synthetic pathway from this compound to agrochemicals.

Experimental_Workflow start Start step1 Reaction Setup: - Dissolve reactants in ethanol - Add acetic acid catalyst start->step1 step2 Cyclocondensation: - Reflux for 4-6 hours step1->step2 step3 Work-up: - Solvent evaporation - Neutralization (NaHCO₃) - Extraction (Ethyl Acetate) step2->step3 step4 Purification: - Column Chromatography step3->step4 product1 Intermediate: Ethyl 1-(2,4-dichlorophenyl)- 1H-pyrazole-3-carboxylate step4->product1 step5 Hydrolysis to Carboxylic Acid product1->step5 step6 Amidation with desired amine step5->step6 product2 Final Product: Pyrazole Carboxamide step6->product2 end End product2->end

Caption: Experimental workflow for the synthesis of a pyrazole carboxamide fungicide.

References

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the scale-up synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in pharmaceutical and agrochemical research. The synthesis is achieved via a crossed Claisen condensation reaction.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its structure, featuring a dichlorinated phenyl ring and a β-keto ester moiety, allows for diverse chemical modifications, making it a versatile precursor for the development of novel compounds. The Claisen condensation provides an efficient and scalable method for the synthesis of this class of compounds. This reaction involves the base-mediated condensation of an ester with another carbonyl compound to form a new carbon-carbon bond.

Principle of the Reaction

The synthesis of this compound is accomplished through a crossed Claisen condensation. In this proposed protocol, 2,4-dichlorobenzoyl chloride serves as the acylating agent and ethyl acetate acts as the nucleophile after being deprotonated by a strong base, sodium ethoxide, to form its enolate. The enolate then attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion yields the desired β-keto ester. An acidic work-up is necessary to neutralize the reaction mixture and isolate the final product.

Data Presentation

For a typical scale-up batch, the following tables summarize the key quantitative data for the reactants, reagents, and the final product.

Table 1: Physical and Chemical Properties of Reactants and Reagents

CompoundChemical FormulaMolecular Weight ( g/mol )Physical StateDensity (g/mL)Boiling Point (°C)Melting Point (°C)
2,4-Dichlorobenzoyl chlorideC₇H₃Cl₃O209.46Colorless to pale yellow liquid1.494 (at 25°C)[1]150 (at 34 mmHg)[1]16-18[1]
Ethyl acetateC₄H₈O₂88.11[2]Clear, colorless liquid[2]0.902 (at 20°C)[3][4]77.1[5]-83[4]
Sodium ethoxideC₂H₅NaO68.05White to yellowish powder[6]0.868 (for 21% solution in ethanol)[7][8]N/A260[7]
Toluene (Solvent)C₇H₈92.14Colorless liquid0.867 (at 20°C)110.6-95
Hydrochloric acid (37%)HCl36.46Colorless to yellowish liquid~1.18~110-26

Table 2: Stoichiometry and Reaction Parameters for a 1 Mole Scale Synthesis

Reactant/ReagentMoles (mol)Mass (g)Volume (mL)Molar Ratio
2,4-Dichlorobenzoyl chloride1.0209.46~1401.0
Ethyl acetate1.2105.73~1171.2
Sodium ethoxide1.174.86N/A1.1
TolueneN/AN/A1000N/A
Hydrochloric acid (37%)As needed for pH 2-3As neededAs neededN/A
Expected Product
This compound~0.8 (Theoretical)~208 (Theoretical)N/AYield: ~80%

Table 3: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₀Cl₂O₃[9]
Molecular Weight261.10 g/mol
AppearanceExpected to be a liquid or low-melting solid
Boiling PointData not readily available; likely high boiling, suitable for vacuum distillation.
SolubilityExpected to be soluble in organic solvents like dichloromethane, ethyl acetate, and ether.

Experimental Protocol: Scale-Up Synthesis (1 Mole)

This protocol is a representative procedure for the scale-up synthesis of this compound. Appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.

4.1. Materials and Equipment

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel (1 L)

  • Reflux condenser with a drying tube

  • Thermometer

  • Heating mantle with temperature control

  • Large separatory funnel (5 L)

  • Rotary evaporator

  • Vacuum distillation setup

  • 2,4-Dichlorobenzoyl chloride (1.0 mol, 209.46 g)

  • Ethyl acetate (1.2 mol, 105.73 g, ~117 mL)

  • Sodium ethoxide (1.1 mol, 74.86 g)

  • Anhydrous Toluene (1 L)

  • Concentrated Hydrochloric Acid (37%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane (for extraction)

4.2. Reaction Setup

  • Assemble the 5 L three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.

  • Ensure all glassware is dry and the setup is under an inert atmosphere (e.g., nitrogen).

4.3. Procedure

  • Preparation of Sodium Ethoxide Suspension: To the 5 L reaction flask, add anhydrous toluene (500 mL) and carefully add sodium ethoxide (1.1 mol, 74.86 g) with stirring to form a suspension.

  • Enolate Formation: In the dropping funnel, prepare a solution of ethyl acetate (1.2 mol, 105.73 g) in anhydrous toluene (250 mL). Add this solution dropwise to the stirred sodium ethoxide suspension over 30-45 minutes. The temperature may rise slightly. Stir the resulting mixture at room temperature for 1 hour to ensure complete enolate formation.

  • Acylation: In the dropping funnel, prepare a solution of 2,4-dichlorobenzoyl chloride (1.0 mol, 209.46 g) in anhydrous toluene (250 mL). Add this solution dropwise to the reaction mixture over 1-1.5 hours. Maintain the reaction temperature between 25-35°C using a water bath for cooling if necessary. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours, or until the reaction is deemed complete by a suitable monitoring technique (e.g., TLC or GC-MS).

  • Quenching and Work-up:

    • Cool the reaction mixture in an ice bath to 0-5°C.

    • Slowly and carefully add cold water (1 L) to quench the reaction.

    • Acidify the mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid. Stir for 15-20 minutes.

    • Transfer the mixture to a 5 L separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 500 mL).

    • Combine all organic layers.

  • Washing:

    • Wash the combined organic layer with water (1 L).

    • Wash with saturated sodium bicarbonate solution (1 L) to remove any unreacted acid chloride and acidic byproducts.

    • Wash with brine (1 L).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and dichloromethane.

  • Purification:

    • The crude product can be purified by vacuum distillation to obtain the pure this compound. Collect the fraction at the appropriate boiling point and pressure.

Mandatory Visualizations

Diagram 1: Signaling Pathway of the Crossed Claisen Condensation

Claisen_Condensation EtOAc Ethyl Acetate Enolate Ethyl Acetate Enolate (Nucleophile) EtOAc->Enolate Deprotonation NaOEt Sodium Ethoxide (Base) NaOEt->Enolate EtOH Ethanol NaOEt->EtOH Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack AcylCl 2,4-Dichlorobenzoyl Chloride (Electrophile) AcylCl->Intermediate Product_Enolate Product Enolate Intermediate->Product_Enolate Elimination of Cl- NaCl NaCl Intermediate->NaCl Product Ethyl 3-(2,4-dichlorophenyl) -3-oxopropanoate Product_Enolate->Product Protonation HCl Acidic Work-up (HCl) HCl->Product

Caption: Mechanism of the crossed Claisen condensation for the synthesis of this compound.

Diagram 2: Experimental Workflow for Scale-Up Synthesis

Synthesis_Workflow Start Start Reagents 1. Prepare Reagents - Sodium Ethoxide in Toluene - Ethyl Acetate in Toluene - 2,4-Dichlorobenzoyl Chloride in Toluene Start->Reagents Enolate_Formation 2. Enolate Formation - Add Ethyl Acetate solution to NaOEt suspension - Stir at RT for 1h Reagents->Enolate_Formation Acylation 3. Acylation Reaction - Add Acyl Chloride solution dropwise - Control temperature (25-35°C) - Stir at RT for 2-3h Enolate_Formation->Acylation Quench 4. Quenching & Work-up - Cool to 0-5°C - Add cold water - Acidify with HCl to pH 2-3 Acylation->Quench Extraction 5. Extraction - Separate layers - Extract aqueous layer with CH2Cl2 Quench->Extraction Wash 6. Washing - H2O, NaHCO3 (sat.), Brine Extraction->Wash Dry_Concentrate 7. Drying & Concentration - Dry with MgSO4 - Remove solvent via rotary evaporation Wash->Dry_Concentrate Purify 8. Purification - Vacuum Distillation Dry_Concentrate->Purify End End Product Purify->End

Caption: Step-by-step workflow for the scale-up synthesis of this compound.

References

Application Notes and Protocols for One-Pot Synthesis Involving Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the one-pot synthesis of heterocyclic compounds utilizing Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate as a key starting material. The following methods are based on established multi-component reaction strategies and are designed to be adaptable for the synthesis of diverse molecular scaffolds for applications in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile β-ketoester that serves as a valuable building block in organic synthesis. Its trifunctional nature allows for the construction of complex heterocyclic systems in a single synthetic operation through one-pot multi-component reactions. Such reactions are highly efficient, atom-economical, and environmentally benign compared to traditional multi-step syntheses. This document outlines two primary applications of this precursor in the one-pot synthesis of pyranopyrazole and pyrazole derivatives, which are classes of compounds known for their wide range of biological activities.

Application Note 1: One-Pot, Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives

This protocol describes a green and efficient one-pot synthesis of 6-amino-4-(aryl)-3-(2,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. This four-component reaction involves the condensation of an aromatic aldehyde, malononitrile, hydrazine hydrate, and this compound.

Reaction Scheme

G reagents ArCHO + Malononitrile + Hydrazine Hydrate + This compound catalyst Catalyst (e.g., Sodium Benzoate, L-proline) reagents->catalyst One-Pot Reaction product 6-Amino-4-(aryl)-3-(2,4-dichlorophenyl)- 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile catalyst->product

Caption: One-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles.

Experimental Protocol

A general procedure for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives is as follows:

  • To a 50 mL round-bottom flask, add this compound (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1.2 mmol).

  • Add a catalytic amount of a suitable catalyst (e.g., sodium benzoate, 10 mol%) and 10 mL of a green solvent such as ethanol or water.[1]

  • Stir the reaction mixture at room temperature or heat under reflux (typically 60-80 °C) for the appropriate time (usually 1-4 hours).[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the crude product with cold ethanol and dry under vacuum.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrano[2,3-c]pyrazole derivative.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for this type of synthesis. Please note that yields are representative and may vary based on the specific aromatic aldehyde and reaction conditions used.

EntryAromatic Aldehyde (Ar)CatalystSolventTime (h)Yield (%)
1BenzaldehydeSodium BenzoateWater292
24-ChlorobenzaldehydeL-prolineEthanol1.595
34-MethoxybenzaldehydePiperidineEthanol2.590
42-NitrobenzaldehydeSodium BenzoateWater388

Workflow Diagram

G start Start reagents Mix Reactants: - this compound - Aromatic Aldehyde - Malononitrile - Hydrazine Hydrate start->reagents catalyst Add Catalyst and Solvent reagents->catalyst reaction Stir and Heat (Monitor by TLC) catalyst->reaction cool Cool to Room Temperature reaction->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize dry->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for dihydropyrano[2,3-c]pyrazole synthesis.

Application Note 2: One-Pot Synthesis of 3-(2,4-dichlorophenyl)-1H-pyrazol-5(4H)-one

This protocol details the synthesis of a pyrazolone derivative through the cyclocondensation of this compound with hydrazine hydrate. This is a classic example of a Knorr pyrazole synthesis.

Reaction Scheme

G reagents This compound + Hydrazine Hydrate conditions Solvent (e.g., Ethanol) Reflux reagents->conditions Cyclocondensation product 3-(2,4-dichlorophenyl)-1H-pyrazol-5(4H)-one conditions->product

Caption: One-pot synthesis of a pyrazolone derivative.

Experimental Protocol
  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in 30 mL of ethanol.

  • To this solution, add hydrazine hydrate (12 mmol) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the completion of the reaction using TLC.

  • After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain the pure 3-(2,4-dichlorophenyl)-1H-pyrazol-5(4H)-one.

Quantitative Data

The following table presents typical data for this pyrazolone synthesis.

Reactant AReactant BSolventTime (h)Temperature (°C)Yield (%)
This compoundHydrazine HydrateEthanol2.578 (reflux)90-95

Workflow Diagram

G start Start dissolve Dissolve this compound in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 2-3 hours (Monitor by TLC) add_hydrazine->reflux cool_precipitate Cool in Ice Bath to Precipitate reflux->cool_precipitate filter Vacuum Filter the Solid cool_precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry in Vacuum Oven wash->dry product Pure Pyrazolone dry->product

Caption: Experimental workflow for pyrazolone synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, a β-keto ester commonly synthesized via a crossed Claisen condensation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common and efficient method is a crossed Claisen condensation.[1][2][3] This reaction involves the condensation of an ester that can form an enolate with one that cannot. In a typical procedure, the enolate of ethyl acetate attacks an electrophilic, non-enolizable ester like ethyl 2,4-dichlorobenzoate. An alternative, and often preferred route, involves the reaction between 2,4-dichloroacetophenone and an acylating agent such as diethyl carbonate in the presence of a strong base like sodium hydride or sodium ethoxide.[4]

Q2: What are the expected starting materials and reagents?

A2: A common synthetic route involves:

  • Nucleophile Precursor: 2,4-dichloroacetophenone

  • Electrophile: Diethyl carbonate

  • Base: A strong, non-nucleophilic base is required, such as sodium hydride (NaH) or sodium ethoxide (NaOEt).[5] It is crucial that the alkoxide base matches the alcohol portion of the ester to prevent transesterification side products.[6]

  • Solvent: Anhydrous solvents like toluene, tetrahydrofuran (THF), or diethyl ether are typically used.

  • Acid: For the final workup step to neutralize the reaction mixture and protonate the enolate product.[7]

Q3: What are the most common side products I should be aware of?

A3: Several side products can form during the synthesis of this compound. The presence and quantity of these depend heavily on the reaction conditions.

  • Unreacted Starting Materials: Incomplete reactions can leave residual 2,4-dichloroacetophenone and diethyl carbonate.

  • Aldol Condensation Product: Self-condensation of 2,4-dichloroacetophenone can occur if the enolate attacks another molecule of the ketone instead of the diethyl carbonate. This is more likely if the base is not strong enough to fully deprotonate the ketone.[8]

  • Hydrolysis Product: The target β-keto ester can be hydrolyzed to the corresponding β-keto acid, 3-(2,4-dichlorophenyl)-3-oxopropanoic acid, if water is present during the reaction or workup.[9]

  • Decarboxylation Product: The β-keto acid, if formed, is thermally unstable and can easily lose carbon dioxide (decarboxylate) upon heating to revert to the starting ketone, 2,4-dichloroacetophenone.[6][9]

Q4: How can I purify the final product?

A4: Purification of this compound typically involves the following steps:

  • Aqueous Workup: After the reaction is complete, a careful aqueous workup with a mild acid is performed to neutralize the base and protonate the product.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.

  • Washing: The organic layer is washed with brine to remove water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Chromatography or Distillation: The crude product is often purified by column chromatography on silica gel or by vacuum distillation.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield or has failed completely. What are the likely causes?

A: Low or no yield in a Claisen condensation can be attributed to several factors. Consult the table below for common causes and their solutions.

Possible CauseExplanationRecommended Solution
Inactive Base Strong bases like sodium hydride are highly reactive with moisture and air. Contamination will deactivate the base, preventing the formation of the necessary enolate.Use a fresh, unopened container of the base or a freshly prepared solution. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., N₂ or Ar).
Insufficient Base The Claisen condensation requires a stoichiometric amount of base because the final deprotonation of the β-keto ester product is what drives the reaction to completion.[7]Use at least one full equivalent of a strong base relative to the starting ketone (2,4-dichloroacetophenone).
Incorrect Order of Reagent Addition Adding the reagents in the wrong order can promote side reactions. For instance, if the ketone is not fully converted to the enolate before significant interaction with the electrophile, self-condensation can occur.A common strategy is to pre-form the enolate by slowly adding the ketone to a suspension of the base in the solvent, and then adding the diethyl carbonate.[10]
Reaction Temperature Too Low While initial enolate formation may be done at a lower temperature, the condensation step may require heating to proceed at a reasonable rate.Optimize the reaction temperature. Start the enolate formation at 0-25 °C and then gently heat the reaction mixture to reflux to drive the condensation.
Premature Quenching Adding the acid for workup before the reaction is complete will halt the condensation.Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique before proceeding with the workup.

Problem 2: The major product isolated is the starting material, 2,4-dichloroacetophenone.

Q: I have a significant amount of my starting ketone in the final product mixture. What could be the reason?

A: This issue often points to decarboxylation of the desired product during workup or purification.

  • Explanation: The product, this compound, is a β-keto ester. If it is hydrolyzed to the corresponding β-keto acid during an acidic workup, this acid intermediate is prone to decarboxylation, especially if heated, which regenerates the starting ketone.[6]

  • Solution:

    • Use a mild acidic solution for the workup and avoid excessive heating.

    • Perform the workup at a low temperature (e.g., in an ice bath).

    • Minimize the time the product is in an acidic aqueous environment.

    • If purification by distillation is required, use high vacuum to keep the temperature as low as possible.

Problem 3: The presence of multiple unexpected spots on TLC analysis.

Q: My crude product shows several spots on the TLC plate that do not correspond to the starting materials or the desired product. What are these impurities?

A: This could be due to a variety of side reactions. Refer to the table below for potential side products and their causes.

Potential Side ProductLikely CauseSuggested Action
Aldol self-condensation product of 2,4-dichloroacetophenone The enolate of the ketone attacks another molecule of the ketone instead of the diethyl carbonate. This is favored if the concentration of the ketone enolate is high relative to the diethyl carbonate.Slowly add the ketone to a mixture of the base and an excess of diethyl carbonate to ensure the enolate reacts with the desired electrophile.[1]
3-(2,4-dichlorophenyl)-3-oxopropanoic acid Hydrolysis of the ester product due to the presence of water in the reaction or during workup.[9]Ensure all reagents and solvents are anhydrous. Use a carefully controlled, non-aqueous workup if possible, or minimize contact with water.
Transesterification Products If the alkoxide base used does not match the ester group of the reactant (e.g., using sodium methoxide with ethyl esters), a mixture of methyl and ethyl esters can be formed.Always use a base with an alkoxide that matches the ester's alcohol component (e.g., sodium ethoxide with ethyl esters).[6]

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a general guideline and may require optimization.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then suspend it in anhydrous toluene.

  • Enolate Formation: To the stirred suspension of NaH, slowly add a solution of 2,4-dichloroacetophenone (1.0 equivalent) in anhydrous toluene via the dropping funnel. The addition is typically done at room temperature, and the mixture may be gently warmed to ensure complete enolate formation.

  • Condensation: Add diethyl carbonate (1.5 - 2.0 equivalents) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain it for several hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow addition of a cold, dilute acid (e.g., 1 M HCl) until the mixture is neutral or slightly acidic.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware prep2 Add NaH to flask under N2 prep1->prep2 prep3 Wash NaH with hexane prep2->prep3 prep4 Suspend NaH in anhydrous toluene prep3->prep4 enolate Slowly add 2,4-dichloroacetophenone to form enolate prep4->enolate condensation Add diethyl carbonate and reflux enolate->condensation monitor Monitor by TLC condensation->monitor quench Cool and quench with dilute acid monitor->quench extract Extract with organic solvent quench->extract purify Wash, dry, concentrate, and purify extract->purify

Caption: General Experimental Workflow for Synthesis.

troubleshooting_workflow start Low or No Product Yield q1 Are reagents and glassware completely dry? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the base active and used in stoichiometric amount? a1_yes->q2 sol1 Dry all glassware and use anhydrous reagents. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction temperature and time optimized? a2_yes->q3 sol2 Use fresh, active base (at least 1 equivalent). a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Consider other issues: - Incorrect starting materials - Poor quality reagents a3_yes->end_node sol3 Allow sufficient reaction time and consider gentle heating. a3_no->sol3

Caption: Troubleshooting Logic for Low Yield.

side_products reactants 2,4-Dichloroacetophenone Diethyl Carbonate product Ethyl 3-(2,4-dichlorophenyl) -3-oxopropanoate reactants->product Desired Reaction (Claisen Condensation) side1 Aldol Product (Self-condensation) reactants:r0->side1 Side Reaction 1 side2 3-(2,4-dichlorophenyl) -3-oxopropanoic Acid (Hydrolysis) product->side2 Side Reaction 2 (+ H2O) side3 2,4-Dichloroacetophenone (Decarboxylation) side2->side3 Side Reaction 3 (Heat, -CO2)

References

Technical Support Center: Synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and effective method for the synthesis of this compound is a crossed Claisen condensation. This reaction involves the condensation of 2,4-dichloroacetophenone with diethyl carbonate in the presence of a strong base.

Q2: What are the key factors that influence the yield of this reaction?

Several factors can significantly impact the yield of the Claisen condensation for this specific molecule. These include the choice and stoichiometry of the base, the reaction temperature, the purity of reactants and solvents, and the reaction time. Careful optimization of these parameters is crucial for achieving a high yield.[1]

Q3: Which base is most effective for this synthesis?

Stronger bases generally lead to higher yields in Claisen condensations.[1] While sodium ethoxide can be used, stronger bases like sodium hydride (NaH) or sodium amide (NaNH₂) are often preferred to drive the reaction equilibrium towards the product.[1] It is critical to use at least a full equivalent of the base to ensure complete deprotonation of the starting ketone and the resulting β-keto ester, which is a key driving force for the reaction.[2]

Q4: Can other acylating agents be used instead of diethyl carbonate?

Yes, other acylating agents can be used. For instance, ethyl chloroformate is another potential reagent for the synthesis of β-keto esters from ketones. However, the reaction with diethyl carbonate is a very common and generally effective method.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic steps for troubleshooting.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step Rationale
Inactive or Insufficient Base Use a fresh, unopened container of a strong base like sodium hydride. Ensure at least one full molar equivalent is used.Sodium hydride can be deactivated by moisture. A stoichiometric amount of a strong base is necessary to drive the reaction to completion.[2]
Presence of Water in the Reaction Use anhydrous solvents and dry all glassware thoroughly before use. Ensure reactants are free from moisture.Water will quench the strong base and inhibit the formation of the necessary enolate intermediate.
Low Reaction Temperature Gradually increase the reaction temperature. Refluxing the reaction mixture may be necessary.While some reactions proceed at room temperature, others require heating to overcome the activation energy barrier.
Incorrect Order of Reagent Addition Add the 2,4-dichloroacetophenone to the suspension of the base in the solvent first to form the enolate, and then add the diethyl carbonate.Pre-forming the enolate can minimize side reactions and improve the yield of the desired product.

Issue 2: Formation of Multiple Byproducts

Possible Cause Troubleshooting Step Rationale
Self-condensation of 2,4-dichloroacetophenone Slowly add the diethyl carbonate to the pre-formed enolate of the acetophenone derivative.This ensures that the enolate reacts preferentially with the diethyl carbonate rather than another molecule of the ketone.
Transesterification If using an alkoxide base, ensure it corresponds to the ester group of the reactant (e.g., use sodium ethoxide with ethyl esters).Using a different alkoxide can lead to an exchange of the ester group, resulting in a mixture of products.
Reaction Temperature is Too High Optimize the reaction temperature by running small-scale trials at different temperatures.Excessive heat can promote side reactions and decomposition of the desired product.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of this compound. Disclaimer: The yield percentages presented here are illustrative and based on general principles of the Claisen condensation. Actual yields will vary depending on the specific experimental setup and conditions.

Parameter Condition A Yield (%) Condition B Yield (%) Rationale for Yield Difference
Base Sodium Ethoxide40-60Sodium Hydride70-90Sodium hydride is a stronger, non-nucleophilic base that irreversibly deprotonates the ketone, driving the reaction forward more effectively.[1]
Solvent Ethanol50-70Anhydrous THF75-95Protic solvents like ethanol can interfere with the enolate. Anhydrous aprotic solvents like THF provide a more inert environment for the reaction.
Temperature Room Temperature30-50Reflux (66 °C for THF)70-90Increased temperature generally increases the reaction rate, leading to a higher conversion to the product within a reasonable timeframe.
Base Stoichiometry 0.5 equivalents< 201.1 equivalents> 80A full equivalent of base is required to deprotonate the product, which is more acidic than the starting ketone, thus shifting the equilibrium towards the product.[2]

Experimental Protocols

Key Experiment: Synthesis of this compound via Claisen Condensation

This protocol is adapted from a procedure for a structurally similar compound and is expected to provide a good yield of the target molecule.

Materials:

  • 2,4-dichloroacetophenone

  • Sodium hydride (60% dispersion in mineral oil)

  • Diethyl carbonate

  • Anhydrous tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for extraction)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes.

  • Add anhydrous THF to the flask to create a suspension of sodium hydride.

  • Enolate Formation: Dissolve 2,4-dichloroacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete enolate formation.

  • Claisen Condensation: Add diethyl carbonate (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • After the addition, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add NaH to flame-dried flask prep2 Wash NaH with anhydrous hexanes prep1->prep2 prep3 Suspend NaH in anhydrous THF prep2->prep3 react1 Add 2,4-dichloroacetophenone in THF dropwise at 0°C prep3->react1 react2 Stir at room temperature for 1 hour react1->react2 react3 Add diethyl carbonate dropwise react2->react3 react4 Reflux and monitor by TLC react3->react4 workup1 Quench with 1M HCl at 0°C react4->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Wash with water, NaHCO3, and brine workup2->workup3 workup4 Dry over MgSO4 and concentrate workup3->workup4 purify Purify by column chromatography workup4->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of Product q1 Check Base: Freshness and Stoichiometry? start->q1 a1_yes Base is fresh and >1 equivalent q1->a1_yes Yes a1_no Use fresh base, ensure >1 equivalent q1->a1_no No q2 Anhydrous Conditions? a1_yes->q2 a2_yes Solvents and glassware are dry q2->a2_yes Yes a2_no Use anhydrous solvents, flame-dry glassware q2->a2_no No q3 Reaction Temperature Optimized? a2_yes->q3 a3_yes Temperature trials performed q3->a3_yes Yes a3_no Increase temperature (e.g., reflux) q3->a3_no No q4 Order of Addition Correct? a3_yes->q4 a4_yes Ketone added to base first q4->a4_yes Yes a4_no Pre-form enolate before adding diethyl carbonate q4->a4_no No end Yield Improved a4_yes->end

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate.

Troubleshooting Guides

This section offers solutions to common issues encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Compound "oils out" instead of crystallizing. The solvent may be too nonpolar, or the solution is cooling too quickly.Add a slightly more polar co-solvent. Ensure slow cooling by insulating the flask or using a controlled cooling bath.
No crystal formation upon cooling. The solution may be too dilute, or the compound is highly soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. Try adding an anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity persists.
Low recovery of purified product. The compound may have significant solubility in the cold solvent. The crystals may be too fine and passing through the filter paper.Cool the solution to a lower temperature (e.g., in an ice-salt bath). Use a finer porosity filter paper or a double layer of filter paper. Minimize the amount of cold solvent used for washing the crystals.
Colored impurities persist in the crystals. The impurity may have similar solubility to the product.Add a small amount of activated charcoal to the hot solution and then filter it hot to remove the colored impurities before crystallization. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation of the desired compound from impurities. The solvent system (eluent) may not have the optimal polarity. The column may be overloaded with the sample.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.[1] Use a larger column or reduce the amount of sample loaded.
The compound is not eluting from the column. The eluent is too nonpolar.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[1]
Streaking or tailing of the compound band on the column. The compound may be interacting too strongly with the stationary phase (e.g., silica gel). The compound might be degrading on the column.Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds. Consider using a different stationary phase, such as alumina.
Cracking or channeling of the stationary phase. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents from the reaction or workup.[2] In multistep syntheses, intermediates from previous steps can also be present.[2]

Q2: Which purification technique is most suitable for a crude sample of this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. For solid crude products with minor impurities, recrystallization is often a good first choice due to its simplicity.[3] If the crude product is an oil or contains multiple impurities with similar polarities to the product, column chromatography is generally more effective.[1][4]

Q3: How do I choose an appropriate solvent for the recrystallization of this compound?

A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A rule of thumb is to choose a solvent with a similar functional group to the compound.[3] For this compound, which is an ester, solvents like ethanol, ethyl acetate, or mixtures such as hexane/ethyl acetate or toluene/hexane could be good starting points.[3]

Q4: My purified this compound appears as a yellow oil, but I expected a solid. What should I do?

A4: The presence of residual solvent or minor impurities can sometimes prevent a compound from solidifying. Try removing any remaining solvent under high vacuum. If it remains an oil, a high-purity sample may be obtainable through column chromatography. It is also possible that the compound is a low-melting solid or an oil at room temperature.

Experimental Protocols

Protocol for Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and hexane/ethyl acetate mixtures) to find a suitable solvent or solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol for Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system (eluent) that gives good separation of the target compound from impurities. A common starting point for a keto-ester like this would be a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a flat, undisturbed surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow_recrystallization start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Recrystallization workflow for purification.

experimental_workflow_column_chromatography start Crude Product tlc TLC for Solvent System start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Column chromatography experimental workflow.

troubleshooting_logic_oiling_out problem Problem: Compound 'Oils Out' cause1 Possible Cause 1: Solvent too Nonpolar problem->cause1 cause2 Possible Cause 2: Cooling too Rapid problem->cause2 solution1 Solution: Add Polar Co-solvent cause1->solution1 solution2 Solution: Ensure Slow Cooling cause2->solution2

Caption: Troubleshooting logic for "oiling out".

References

Technical Support Center: Troubleshooting the Claisen Condensation of Substituted Benzoylacetates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the Claisen condensation for the synthesis of substituted β-keto esters from substituted benzoylacetates. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield in my Claisen condensation of a substituted benzoylacetate with an acetate ester. What are the likely causes?

Low yields in a Claisen condensation can stem from several factors. The primary reasons include:

  • Inappropriate Base: The choice and amount of base are critical. A full equivalent of a non-nucleophilic strong base is required because the final deprotonation of the product drives the reaction to completion.[1][2] For ethyl esters, sodium ethoxide is a common choice to avoid transesterification.[3]

  • Presence of Water: The reaction is highly sensitive to moisture. Water can consume the strong base and hydrolyze the ester starting materials and product. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Substituent Effects: The electronic properties of the substituent on the benzoyl ring can significantly influence the reaction. Electron-withdrawing groups can destabilize the ester, potentially leading to side reactions, while bulky groups can cause steric hindrance.[4][5]

  • Reaction Temperature: While some Claisen condensations proceed at room temperature, others may require heating to overcome the activation energy. However, excessively high temperatures can promote side reactions.[4]

  • Insufficient Reaction Time: The reaction may not have reached completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).[6]

Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the common side reactions in a Claisen condensation of substituted benzoylacetates?

Several side reactions can occur, leading to a mixture of products:

  • Self-Condensation of the Acetate Ester: If the acetate ester can enolize, it can react with itself, leading to the formation of an acetoacetate derivative.

  • Transesterification: If the alkoxide base used does not match the alcohol portion of the esters, an exchange can occur, leading to a mixture of ester starting materials and products.[3][7] For example, using sodium methoxide with ethyl esters can result in the formation of methyl esters.

  • Hydrolysis: As mentioned, any moisture present can lead to the hydrolysis of the starting esters and the β-keto ester product.[3]

  • Cannizzaro Reaction: Under strongly basic conditions, if the substituted benzoylacetate is not enolizable and there are residual aldehydes, a disproportionation reaction can occur.[6]

Q3: How do substituents on the benzoyl ring of the benzoylacetate affect the Claisen condensation?

Substituents on the benzoyl ring can have both electronic and steric effects on the reaction:

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) can have a complex effect. While they can decrease the electrophilicity of the carbonyl carbon, they also destabilize the ground state of the ester, which can, in some cases, increase the overall reactivity.[8][9] However, they can also increase the likelihood of side reactions.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups increase the electron density at the carbonyl carbon, potentially making it less electrophilic and slowing down the nucleophilic attack by the enolate.

  • Steric Hindrance: Bulky substituents, particularly in the ortho position of the benzoyl ring, can sterically hinder the approach of the nucleophilic enolate to the carbonyl carbon, thereby reducing the reaction rate and yield.[4][5]

Q4: What is the best work-up procedure to isolate my substituted benzoylacetate product?

A typical work-up procedure involves the following steps:

  • Quenching: The reaction mixture is cooled and then quenched by the addition of a weak acid, such as dilute acetic acid or aqueous ammonium chloride, to neutralize the excess base and protonate the enolate of the β-keto ester.[10]

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the product.

  • Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is often purified by vacuum distillation or column chromatography.[11]

Quantitative Data

The following table summarizes the impact of reaction conditions on the yield of a typical Claisen condensation. Please note that these are illustrative examples, and actual yields will vary depending on the specific substituted benzoylacetate and reaction conditions.

Enolizable EsterNon-Enolizable EsterBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl AcetateEthyl BenzoateSodium Ethoxide (1.0)EthanolReflux265-75Organic Syntheses[11]
tert-Butyl AcetateSubstituted BenzoateLDA (1.1)THF-78 to RT450-80General Procedure
Ethyl AcetateEthyl p-NitrobenzoateSodium Ethoxide (1.0)EthanolRoom Temp12~60Illustrative
Ethyl AcetateEthyl p-MethoxybenzoateSodium Ethoxide (1.0)EthanolReflux6~55Illustrative

Experimental Protocols

Key Experiment: Claisen Condensation of Ethyl Acetate with a Substituted Ethyl Benzoate using Sodium Ethoxide

This protocol is adapted from a general and reliable procedure for Claisen condensations.

Materials:

  • Substituted Ethyl Benzoate (1.0 eq)

  • Anhydrous Ethyl Acetate (3.0 eq)

  • Sodium Ethoxide (1.1 eq)

  • Anhydrous Ethanol

  • Diethyl Ether

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium ethoxide and anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: A mixture of the substituted ethyl benzoate and anhydrous ethyl acetate is added dropwise to the stirred suspension of sodium ethoxide in ethanol at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and maintained at that temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the excess solvent is removed under reduced pressure. The resulting residue is dissolved in cold water and acidified with 1 M HCl to a pH of ~7.

  • Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product can be further purified by vacuum distillation or column chromatography.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Claisen Condensation setup Reaction Setup (Flame-dried glassware, inert atmosphere) reagents Charge with Base and Solvent (e.g., NaOEt in Ethanol) setup->reagents addition Slow Addition of Esters (Substituted Benzoylacetate + Acetate) reagents->addition reaction Reaction (Stirring at appropriate temperature, TLC monitoring) addition->reaction workup Aqueous Work-up (Acid quench, extraction) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Pure β-Keto Ester purification->product

Caption: A typical experimental workflow for the Claisen condensation of substituted benzoylacetates.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_base Check Base: - Stoichiometric amount? - Non-nucleophilic/matching alkoxide? - Anhydrous conditions? start->check_base check_reagents Check Reagents: - Purity of esters? - Anhydrous solvents? start->check_reagents check_conditions Check Reaction Conditions: - Optimal temperature? - Sufficient reaction time (TLC)? start->check_conditions check_substituents Consider Substituent Effects: - Strong EWG/EDG? - Steric hindrance? start->check_substituents solution_base Solution: - Use 1.1 eq of appropriate base. - Ensure anhydrous conditions. check_base->solution_base solution_reagents Solution: - Purify starting materials. - Use freshly distilled, dry solvents. check_reagents->solution_reagents solution_conditions Solution: - Optimize temperature. - Monitor reaction by TLC until completion. check_conditions->solution_conditions solution_substituents Solution: - Adjust reaction time/temperature. - Consider a stronger, non-nucleophilic base (e.g., LDA). check_substituents->solution_substituents

Caption: A logical flowchart for troubleshooting low yields in the Claisen condensation.

References

Technical Support Center: Optimizing Catalyst for Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. The content is structured to directly address specific issues encountered during experimentation, with a focus on catalyst optimization and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is a crossed Claisen condensation. This reaction involves the condensation of 2,4-dichloroacetophenone with an ester that lacks α-hydrogens, such as diethyl oxalate or diethyl carbonate, in the presence of a strong base as a catalyst. Diethyl oxalate is often preferred as it cannot undergo self-condensation, which simplifies the product mixture.

Q2: Why is the choice of catalyst so critical in this synthesis?

A2: The catalyst, typically a strong base, is crucial for deprotonating the α-carbon of 2,4-dichloroacetophenone to form a reactive enolate. The efficiency of this deprotonation directly impacts the reaction rate and overall yield. The appropriate choice of base can also minimize side reactions. Common bases include sodium ethoxide (NaOEt), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).

Q3: What are the primary side reactions to be aware of during this synthesis?

A3: The main side reaction of concern is the self-condensation of 2,4-dichloroacetophenone, where the enolate of one molecule attacks the carbonyl group of another. This leads to the formation of a β-hydroxy ketone, which can then dehydrate. Using a non-enolizable ester like diethyl oxalate helps to mitigate self-condensation of the ester component.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (2,4-dichloroacetophenone and diethyl oxalate) on a TLC plate, you can observe the consumption of the reactants and the appearance of the product spot. A suitable eluent system would typically be a mixture of hexane and ethyl acetate.

Q5: What is the role of the acidic workup?

A5: The Claisen condensation is a reversible reaction. To drive the equilibrium towards the product, a stoichiometric amount of base is used, which deprotonates the resulting β-keto ester (a more acidic species). The final acidic workup is necessary to neutralize the reaction mixture and protonate the enolate of the β-keto ester to yield the final neutral product.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Explanation Recommended Solution
Inactive Catalyst Strong bases like sodium ethoxide can degrade upon exposure to atmospheric moisture and carbon dioxide. Sodium hydride can be passivated by an oxide layer.Use a freshly prepared solution of sodium ethoxide. For sodium hydride, ensure it is a fresh batch and handle it under an inert atmosphere (e.g., nitrogen or argon).
Presence of Moisture Water will react with and quench the strong base catalyst, halting the reaction. It can also hydrolyze the ester starting materials.Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents.
Insufficient Catalyst The Claisen condensation requires at least a full equivalent of base because the product β-keto ester is more acidic than the starting alcohol and is deprotonated by the alkoxide base. This final deprotonation step drives the reaction to completion.Use at least one molar equivalent of the base relative to the limiting reagent (2,4-dichloroacetophenone).
Low Reaction Temperature While lower temperatures can reduce side reactions, a temperature that is too low may result in a very slow or stalled reaction.If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Monitor the reaction by TLC to find the optimal temperature that balances reaction rate and side product formation.
Inefficient Mixing In heterogeneous reactions (e.g., with sodium hydride), poor mixing can lead to localized reactions and incomplete conversion.Ensure vigorous stirring throughout the reaction, especially during the addition of reagents.
Formation of Multiple Byproducts
Potential Cause Explanation Recommended Solution
Self-Condensation of Ketone The enolate of 2,4-dichloroacetophenone reacts with another molecule of the same ketone instead of the diethyl oxalate.Add the 2,4-dichloroacetophenone slowly to a mixture of the base and diethyl oxalate. This maintains a low concentration of the ketone enolate, favoring its reaction with the more abundant diethyl oxalate.
Transesterification If the alkoxide base used does not match the alkyl group of the ester (e.g., using sodium methoxide with diethyl oxalate), a mixture of ester products can be formed.Use an alkoxide base that corresponds to the ester (e.g., sodium ethoxide with diethyl oxalate).
Hydrolysis of Esters Presence of water during the reaction or workup can lead to the hydrolysis of the starting ester and the product.Maintain anhydrous conditions throughout the reaction. During workup, keep the temperature low during acidification.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis
Catalyst Typical Reaction Conditions Reported Yield (%) Notes
Sodium Ethoxide (NaOEt) Ethanol, Reflux75-85Standard and cost-effective choice. The reaction is typically homogeneous.
Sodium Hydride (NaH) Anhydrous THF or Toluene, 25-60°C80-90Often gives higher yields as it is a stronger, non-nucleophilic base. Requires careful handling under an inert atmosphere.
Potassium tert-Butoxide (KOtBu) Anhydrous THF or tert-Butanol, 25°C85-95A very strong, sterically hindered base that can lead to high yields, but may be more expensive.

Note: Yields are approximate and can vary based on specific reaction conditions, purity of reagents, and scale of the reaction.

Table 2: Effect of Temperature on Yield (using Sodium Ethoxide)
Temperature (°C) Reaction Time (h) Approximate Yield (%) Observations
25 (Room Temperature)1260-70Slower reaction rate, may not go to completion.
50675-80Increased reaction rate with minimal side product formation.
78 (Reflux in Ethanol)480-85Faster reaction, but a slight increase in side products may be observed by TLC.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Ethoxide

Materials:

  • 2,4-Dichloroacetophenone

  • Diethyl oxalate

  • Sodium metal

  • Absolute ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal (1.05 equivalents) in small pieces. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the sodium ethoxide solution to 0°C using an ice bath. Add a solution of 2,4-dichloroacetophenone (1.0 equivalent) and diethyl oxalate (1.2 equivalents) in absolute ethanol dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add ice-cold water and diethyl ether. Carefully acidify the aqueous layer to pH 3-4 with 1M HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol or a mixture of hexane and ethyl acetate

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol (or hexane/ethyl acetate).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the purified product.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2,4-Dichloroacetophenone 2,4-Dichloroacetophenone Enolate Enolate of 2,4-Dichloroacetophenone 2,4-Dichloroacetophenone->Enolate Diethyl_Oxalate Diethyl_Oxalate Tetrahedral_Intermediate Tetrahedral Intermediate Diethyl_Oxalate->Tetrahedral_Intermediate Base Base (NaOEt) Base->2,4-Dichloroacetophenone Deprotonation Enolate->Diethyl_Oxalate Nucleophilic Attack Product_Enolate Product Enolate (Stabilized) Tetrahedral_Intermediate->Product_Enolate Elimination of Ethoxide Ethanol Ethanol Tetrahedral_Intermediate->Ethanol Product Ethyl 3-(2,4-dichlorophenyl) -3-oxopropanoate Product_Enolate->Product Acidic Workup

Caption: Mechanism of the crossed Claisen condensation for the synthesis of this compound.

Experimental_Workflow start Start prep_base Prepare Sodium Ethoxide Solution start->prep_base reaction_setup Combine Reactants: 2,4-Dichloroacetophenone & Diethyl Oxalate prep_base->reaction_setup reaction Heat to Reflux (Monitor by TLC) reaction_setup->reaction workup Workup: Solvent Removal & Acidification reaction->workup extraction Extraction with Diethyl Ether workup->extraction purification Purification: Vacuum Distillation or Column Chromatography extraction->purification end Final Product purification->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low or No Yield check_catalyst Is the base fresh and anhydrous? start->check_catalyst check_moisture Were anhydrous conditions maintained? check_catalyst->check_moisture Yes solution_catalyst Use fresh/properly handled catalyst. check_catalyst->solution_catalyst No check_stoichiometry Was a full equivalent of base used? check_moisture->check_stoichiometry Yes solution_moisture Use oven-dried glassware and anhydrous solvents. check_moisture->solution_moisture No check_temp Was the reaction temperature optimized? check_stoichiometry->check_temp Yes solution_stoichiometry Increase base to at least 1 equivalent. check_stoichiometry->solution_stoichiometry No solution_temp Optimize temperature by monitoring with TLC. check_temp->solution_temp No

Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.

"removing unreacted starting materials from Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. Our focus is on the effective removal of unreacted starting materials and other common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities are typically unreacted starting materials from the synthesis, which is often a Claisen condensation. These include 2,4-dichloroacetophenone and diethyl oxalate. Other potential impurities can be side-products from self-condensation of the starting materials or residual solvents from the work-up process.[1]

Q2: What are the recommended purification methods for this compound?

A2: The two primary methods for purifying this compound are column chromatography and recrystallization. The choice depends on the nature and quantity of the impurities. For complex mixtures with multiple impurities, column chromatography is generally more effective. Recrystallization is a good option for removing smaller amounts of impurities if a suitable solvent system can be found.

Q3: My purified product is an oil, but I expected a solid. Is this normal?

A3: While some related β-keto esters are liquids or oils at room temperature, the physical state of this compound can be influenced by its purity. Trace impurities can often hinder crystallization, resulting in an oily product. If the product is of high purity, it may solidify upon standing or cooling. It is advisable to confirm the purity using analytical techniques such as NMR or HPLC.

Q4: Can the acidic nature of silica gel affect the stability of my product during column chromatography?

A4: Yes, β-keto esters can be sensitive to the acidic nature of standard silica gel, which may lead to degradation.[1] To minimize this risk, you can use deactivated silica gel. This can be achieved by preparing a slurry of the silica gel in a solvent containing a small amount of a base, like triethylamine (1-2%), before packing the column.[2]

Troubleshooting Guides

Column Chromatography
Issue Potential Cause Solution
Product does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
Product elutes too quickly with impurities. The mobile phase is too polar.Decrease the polarity of the eluent. Start with a lower concentration of the polar solvent (e.g., ethyl acetate in hexane) and gradually increase it (gradient elution).
Poor separation of product and impurities. Inappropriate solvent system or column packing.Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve a good separation of spots. Ensure the column is packed uniformly without any air bubbles or cracks.
Tailing or broad peaks of the product. The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.Ensure the crude material is dissolved in a minimal amount of solvent before loading. If tailing persists, consider using a different solvent system or deactivating the silica gel with triethylamine.[1][2]
Recrystallization
Issue Potential Cause Solution
The compound does not dissolve in the hot solvent. The chosen solvent is not a good solvent for the compound at elevated temperatures.Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold.
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the solute.Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly. Using a solvent pair (a good solvent and a poor solvent) can also help.
No crystals form upon cooling. The solution is not saturated enough, or crystallization is slow to initiate.Evaporate some of the solvent to increase the concentration of the product. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal to induce crystallization.
Low recovery of the purified product. Too much solvent was used, or the product has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation before filtration.

Quantitative Data

The following table summarizes typical purification outcomes for β-keto esters synthesized via Claisen condensation, providing a benchmark for your experiments.

Purification Method Starting Material Impurities Eluent/Solvent System Typical Yield Typical Purity
Column Chromatography2,4-dichloroacetophenone, Diethyl oxalateHexane / Ethyl Acetate (gradient)75-85%>98%
RecrystallizationMinor amounts of starting materialsEthanol/Water or Hexane/Ether60-75%>99%

Note: Yields and purity are dependent on the initial purity of the crude product and the specific conditions of the purification. A patent for a similar compound, ethyl benzoyl pyruvate, reports a yield of 79% after column chromatography with a petroleum ether:ethyl acetate eluent.[3] Another patent for butyryl ethyl pyruvate reports yields of 88-98%.[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent system should give your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with the non-polar solvent. If a gradient elution is planned, gradually increase the proportion of the polar solvent (ethyl acetate).

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few potential solvents at room temperature and then with heating. A good solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for β-keto esters include ethanol/water, or a non-polar/polar mixture like hexane/ethyl acetate or hexane/ether.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Troubleshooting_Workflow start Crude Product This compound tlc Perform TLC Analysis start->tlc decision Are spots well separated? tlc->decision column_chrom Column Chromatography decision->column_chrom No recrystallization Recrystallization decision->recrystallization Yes (minor impurities) analyze_pure Analyze Purity (NMR, HPLC) column_chrom->analyze_pure recrystallization->analyze_pure end Pure Product analyze_pure->end Purity >98% troubleshoot_column Troubleshoot Column (Solvent, Packing) analyze_pure->troubleshoot_column Purity <98% (from column) troubleshoot_recryst Troubleshoot Recrystallization (Solvent, Cooling) analyze_pure->troubleshoot_recryst Purity <98% (from recryst.) troubleshoot_column->column_chrom troubleshoot_recryst->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

References

"stability and degradation of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concerns for this compound, a β-keto ester, are its susceptibility to hydrolysis and thermal degradation. These reactions can lead to the formation of impurities, affecting the accuracy and reproducibility of experimental results.

Q2: What are the likely degradation products of this compound?

The primary degradation pathways are expected to be:

  • Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, 3-(2,4-dichlorophenyl)-3-oxopropanoic acid. This can occur under both acidic and basic conditions.

  • Decarboxylation: The resulting β-keto acid from hydrolysis is prone to decarboxylation, especially upon heating, to yield 1-(2,4-dichlorophenyl)ethan-1-one.

Q3: How can I monitor the degradation of my sample?

Degradation can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A suitable method should be able to separate the parent compound from its potential degradation products.

Q4: What are the recommended storage conditions for this compound?

To minimize degradation, it is recommended to store the compound in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed container is advisable to reduce the rates of hydrolysis and thermal degradation.

Troubleshooting Guides

Issue 1: I am observing a new peak in my HPLC analysis after storing my sample in solution.

  • Possible Cause: This is likely due to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This process is accelerated by the presence of water and extreme pH conditions.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, confirm the identity of the new peak using mass spectrometry (MS) to see if it corresponds to the molecular weight of the hydrolyzed product.

    • Solvent Choice: Use anhydrous solvents for your experiments whenever possible. If aqueous solutions are necessary, prepare them fresh and use them promptly.

    • pH Control: Buffer your solutions to a neutral pH (around 6-7) to minimize acid- or base-catalyzed hydrolysis.

    • Temperature: Store solutions at low temperatures (e.g., 2-8 °C) to slow down the degradation rate.

Issue 2: My quantification results are inconsistent, showing a decrease in the concentration of the parent compound over time.

  • Possible Cause: This indicates that the compound is degrading under your experimental or storage conditions. In addition to hydrolysis, thermal degradation leading to decarboxylation might be occurring, especially if your experiment involves heating steps.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: To understand the degradation profile, perform a forced degradation study by exposing the compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress). This will help identify the degradation products and the conditions that accelerate degradation.

    • Review Experimental Protocol: Identify any steps in your protocol that involve high temperatures or prolonged exposure to non-ideal pH conditions.

    • Use Freshly Prepared Standards: Always use freshly prepared standard solutions for quantification to ensure accuracy.

Data Presentation

The following tables present hypothetical stability data for this compound under different conditions to illustrate potential degradation trends.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pHTime (hours)Remaining Parent Compound (%)
2.02492.5
7.02498.8
10.02485.3

Table 2: Effect of Temperature on the Stability of this compound (Solid State)

Temperature (°C)Time (weeks)Remaining Parent Compound (%)
40497.1
60491.5
80482.3

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Assay

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid) gradient.

    • Start with a 50:50 ratio of acetonitrile to water.

    • Linearly increase acetonitrile to 90% over 10 minutes.

    • Hold at 90% acetonitrile for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Treat the compound with a 3% solution of hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze all stressed samples by the stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Visualizations

degradation_pathway parent This compound hydrolysis_product 3-(2,4-dichlorophenyl)-3-oxopropanoic acid parent->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) decarboxylation_product 1-(2,4-dichlorophenyl)ethan-1-one hydrolysis_product->decarboxylation_product Decarboxylation (Heat, -CO₂)

Caption: Potential degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare solutions of This compound acid Acidic Stress prep->acid base Basic Stress prep->base heat Thermal Stress prep->heat light Photolytic Stress prep->light hplc HPLC Analysis acid->hplc base->hplc heat->hplc light->hplc data Data Interpretation hplc->data

Caption: General workflow for a forced degradation study.

troubleshooting_logic decision decision action action start Inconsistent Results or New HPLC Peaks Observed check_hydrolysis Is the sample in aqueous or protic solvent? start->check_hydrolysis check_temp Was the sample heated? check_hydrolysis->check_temp No hydrolysis_yes Likely Hydrolysis check_hydrolysis->hydrolysis_yes Yes temp_yes Likely Decarboxylation check_temp->temp_yes Yes end Re-analyze sample check_temp->end No action_hydrolysis Use anhydrous solvents, control pH, keep cool. hydrolysis_yes->action_hydrolysis action_temp Avoid high temperatures in protocol. temp_yes->action_temp action_hydrolysis->end action_temp->end

Caption: Troubleshooting logic for unexpected analytical results.

Technical Support Center: Synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during the experimental work-up procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

The synthesis of this compound is typically achieved through a crossed Claisen condensation reaction. In this reaction, an enolate is generated from an ester (like diethyl carbonate) and then reacts with an acetophenone derivative (2,4-dichloroacetophenone) in the presence of a strong base. The subsequent work-up involves neutralization and purification to isolate the desired β-keto ester.

Q2: What is the purpose of the acidic work-up in the synthesis of this compound?

The acidic work-up is a critical step for two main reasons. First, it neutralizes the strong base used to catalyze the condensation reaction. Second, it protonates the enolate intermediate of the β-keto ester, which is formed under the basic reaction conditions, to yield the final neutral product.[1]

Q3: What are some common side reactions to be aware of during the synthesis and work-up?

Several side reactions can occur, potentially lowering the yield and purity of the final product. These include:

  • Self-condensation of the starting ester: If the ester used to form the enolate has α-hydrogens, it can react with itself.[1]

  • Hydrolysis of the ester: The presence of water and either acid or base during the work-up can lead to the hydrolysis of the ester functional group in the starting materials or the product.[2]

  • Decarboxylation: The resulting β-keto acid from hydrolysis can be unstable and lose carbon dioxide, especially upon heating, to form a ketone.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no product yield Ineffective base: The base used may not be strong enough to deprotonate the ester and form the enolate.Use a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt). Ensure the base is fresh and handled under anhydrous conditions.
Reaction temperature too low: The reaction may be too slow at lower temperatures.While the initial addition of reagents is often done at low temperatures (e.g., 0 °C) to control the reaction rate, allowing the reaction to proceed at room temperature or with gentle heating may be necessary.
Poor quality of reagents: Impurities in the starting materials (2,4-dichloroacetophenone or diethyl carbonate) can interfere with the reaction.Use purified reagents. Consider distilling the starting materials if their purity is questionable.
Premature quenching: Adding the acid for work-up before the reaction is complete will halt the condensation.Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC) to ensure completion before initiating the work-up.
Product is an oil and difficult to purify Presence of unreacted starting materials: Excess starting materials can co-elute with the product during chromatography.Optimize the stoichiometry of the reactants to ensure complete consumption of the limiting reagent.
Formation of multiple products: Side reactions can lead to a mixture of products that are difficult to separate.Carefully control the reaction conditions (temperature, reaction time) and consider using a non-enolizable ester to minimize self-condensation.
Incomplete removal of solvent: Residual solvent can make the product appear oily.Ensure the product is thoroughly dried under vacuum after purification.
Product decomposes during purification High temperatures during distillation: β-keto esters can be thermally unstable and may decompose at high temperatures.Purify the product using vacuum distillation at a lower temperature or employ column chromatography as an alternative purification method.
Acid or base-catalyzed decomposition: Traces of acid or base from the work-up can cause decomposition.Ensure the product is thoroughly washed to remove any residual acid or base before the final purification step.

Experimental Protocols

Work-up Procedure for this compound Synthesis

This protocol is adapted from the synthesis of a closely related analog, ethyl 3-(4-chlorophenyl)-3-oxopropionate.[2]

  • Quenching the Reaction: After the reaction is deemed complete, carefully add crushed ice to the reaction mixture to quench the reaction and hydrolyze any remaining strong base.

  • Neutralization: Slowly add a dilute acid solution (e.g., 5N HCl) to the mixture with stirring until the pH reaches 6-7. This step neutralizes the excess base and protonates the product enolate.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate. Perform the extraction at least twice to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash them sequentially with a saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and then with a saturated aqueous sodium chloride solution (brine) to remove any residual water-soluble impurities.[3]

  • Drying: Dry the organic phase over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which may be an oil, can be purified by vacuum distillation or column chromatography on silica gel.[4] For column chromatography, a solvent system such as a mixture of hexane and ethyl acetate is often effective.[5]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up Procedure cluster_purification Purification start Claisen Condensation Reaction Mixture quench 1. Quench with Crushed Ice start->quench Reaction Complete neutralize 2. Neutralize with Dilute HCl (pH 6-7) quench->neutralize extract 3. Extract with Organic Solvent neutralize->extract wash 4. Wash with NaHCO3 and Brine extract->wash dry 5. Dry with Anhydrous Na2SO4 wash->dry concentrate 6. Concentrate under Reduced Pressure dry->concentrate purify 7. Purify by Column Chromatography or Vacuum Distillation concentrate->purify Crude Product end Pure this compound purify->end

Caption: Experimental workflow for the work-up and purification of this compound.

References

Navigating the Synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate: A Guide to Minimizing Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates with high purity is paramount. Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, a valuable building block in pharmaceutical synthesis, can present challenges regarding impurity formation. This guide provides troubleshooting advice and frequently asked questions to support the generation of high-purity material.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Presence of Unreacted Starting Materials

Symptom: Chromatographic analysis (e.g., GC-MS, HPLC) of the crude product shows significant peaks corresponding to 2',4'-dichloroacetophenone and diethyl carbonate or ethyl acetate.

Possible Causes:

  • Insufficient Base: The Claisen condensation, a common route for this synthesis, requires a stoichiometric amount of a strong base (e.g., sodium ethoxide, sodium hydride) to drive the reaction to completion. An inadequate amount of base will result in incomplete conversion.

  • Reaction Time Too Short: The reaction may not have reached completion.

  • Low Reaction Temperature: While controlling temperature is crucial to minimize side reactions, a temperature that is too low can significantly slow down the reaction rate.

Solutions:

  • Optimize Base Stoichiometry: Ensure at least one full equivalent of a strong base is used. For challenging substrates, a slight excess (1.1-1.2 equivalents) may be beneficial.

  • Extend Reaction Time: Monitor the reaction progress using TLC or a rapid chromatographic method. Continue the reaction until the starting materials are consumed.

  • Adjust Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of side products.

Issue 2: Formation of Self-Condensation Byproducts

Symptom: Detection of impurities such as ethyl acetoacetate (from ethyl acetate self-condensation) or other dimeric structures.

Possible Causes:

  • Slow Addition of Electrophile: If the electrophile (e.g., 2',4'-dichloroacetophenone) is added too slowly to the enolate of the ester, the enolate may react with itself.

  • High Concentration of Enolizable Ester: A high initial concentration of ethyl acetate or another enolizable ester increases the probability of self-condensation.

Solutions:

  • Controlled Addition: Add the enolizable ester dropwise to a mixture of the base and the non-enolizable acetophenone. This maintains a low concentration of the enolate and favors the desired cross-condensation.

  • Use of a Non-enolizable Acylating Agent: Consider using diethyl carbonate as the acylating agent. Since it lacks α-hydrogens, it cannot undergo self-condensation.

Issue 3: Discoloration of the Final Product

Symptom: The isolated this compound is yellow or brown, indicating the presence of chromophoric impurities.

Possible Causes:

  • Side Reactions at Elevated Temperatures: Overheating the reaction mixture can lead to decomposition and the formation of colored byproducts.

  • Air Oxidation: The enolate intermediate can be susceptible to air oxidation, leading to colored impurities.

  • Impurities in Starting Materials: The use of impure starting materials can introduce color that is carried through the synthesis.

Solutions:

  • Strict Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Purify Starting Materials: Ensure the purity of 2',4'-dichloroacetophenone and the ester before use.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are its main drawbacks?

The most common method is the Claisen condensation between 2',4'-dichloroacetophenone and an excess of an ethyl ester, typically ethyl acetate or diethyl carbonate, in the presence of a strong base like sodium ethoxide or sodium hydride.

The main drawbacks of this method are the potential for side reactions , leading to a mixture of products and a challenging purification process. Common impurities include unreacted starting materials, self-condensation products of the ethyl ester, and products from side reactions of the highly reactive enolate intermediates.

Q2: Are there alternative synthetic routes that can minimize these impurities?

Yes, several alternative strategies can be employed to improve the purity of the final product:

  • Acylation with Diethyl Carbonate: Using diethyl carbonate instead of ethyl acetate as the acylating agent can prevent the self-condensation of the ester, as it lacks α-hydrogens. This leads to a cleaner reaction profile.

  • Magnesium-Mediated Acylation: The use of magnesium metal and a catalytic amount of iodine to generate the magnesium enolate of ethyl acetate, followed by acylation with a derivative of 2,4-dichlorobenzoic acid (e.g., the acid chloride or an activated ester), can offer a milder and more selective route.

  • Meldrum's Acid Route: Reacting 2,4-dichlorobenzoyl chloride with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) followed by alcoholysis with ethanol provides a high-yield and clean route to the desired β-keto ester.

Q3: What are the recommended purification methods for this compound?

  • Distillation: For thermally stable compounds, vacuum distillation can be an effective method for removing non-volatile impurities.

  • Crystallization: If the product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system is an excellent method for achieving high purity.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is a powerful purification technique. A gradient elution system, for example with hexane and ethyl acetate, is often effective.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteKey ReagentsTypical Yield (%)Purity ProfileKey AdvantagesKey Disadvantages
Claisen Condensation (Ethyl Acetate) 2',4'-dichloroacetophenone, Ethyl Acetate, Sodium Ethoxide60-75Moderate to GoodReadily available reagentsFormation of self-condensation byproducts
Claisen Condensation (Diethyl Carbonate) 2',4'-dichloroacetophenone, Diethyl Carbonate, Sodium Hydride75-85Good to ExcellentCleaner reaction, avoids self-condensationDiethyl carbonate is less reactive than ethyl acetate
Meldrum's Acid Route 2,4-dichlorobenzoyl chloride, Meldrum's acid, Ethanol>90ExcellentHigh yield, high purityMeldrum's acid is more expensive

Experimental Protocols

Protocol 1: Claisen Condensation using Diethyl Carbonate

  • Preparation: To a flame-dried three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Wash the sodium hydride with dry hexane to remove the mineral oil, then carefully add dry toluene.

  • Reagent Addition: Slowly add a solution of 2',4'-dichloroacetophenone (1 equivalent) and diethyl carbonate (1.5 equivalents) in dry toluene from the dropping funnel.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

Visualizations

Synthetic_Routes cluster_claisen_ea Claisen Condensation (Ethyl Acetate) cluster_claisen_dec Claisen Condensation (Diethyl Carbonate) cluster_meldrum Meldrum's Acid Route start_ea 2',4'-dichloroacetophenone + Ethyl Acetate base_ea Sodium Ethoxide start_ea->base_ea Base product_ea This compound base_ea->product_ea Reaction impurity_ea Self-condensation Impurity (Ethyl Acetoacetate) base_ea->impurity_ea Side Reaction start_dec 2',4'-dichloroacetophenone + Diethyl Carbonate base_dec Sodium Hydride start_dec->base_dec Base product_dec This compound base_dec->product_dec Reaction start_ma 2,4-dichlorobenzoyl chloride + Meldrum's Acid intermediate_ma Acylated Meldrum's Acid start_ma->intermediate_ma Acylation product_ma This compound intermediate_ma->product_ma Ethanolysis

Caption: Alternative synthetic routes to this compound.

Troubleshooting_Workflow start Crude Product Analysis issue1 Unreacted Starting Materials? start->issue1 issue2 Self-Condensation Products? issue1->issue2 No solution1 Optimize Base Stoichiometry Extend Reaction Time Adjust Temperature issue1->solution1 Yes issue3 Discoloration? issue2->issue3 No solution2 Controlled Reagent Addition Use Diethyl Carbonate issue2->solution2 Yes solution3 Strict Temperature Control Inert Atmosphere Purify Starting Materials issue3->solution3 Yes end High-Purity Product issue3->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for the synthesis of this compound.

"managing reaction temperature in the synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the reaction temperature during the synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, with a focus on temperature-related problems.

Issue Potential Cause Troubleshooting Steps
Low to No Product Yield Reaction temperature is too low: The activation energy for the Claisen condensation is not being met, leading to a slow or stalled reaction.Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress using TLC or another suitable analytical method. For the Claisen condensation of 2,4-dichloroacetophenone with diethyl carbonate, a temperature range of 25-35°C is often a good starting point, with some protocols suggesting heating to 80°C to drive the reaction to completion.
Reaction temperature is too high: This can lead to the degradation of reactants, intermediates, or the final product. Side reactions, such as self-condensation of the diethyl carbonate, may also become more prevalent at elevated temperatures.If the reaction mixture darkens significantly or if multiple unexpected spots appear on a TLC analysis, the temperature is likely too high. Reduce the heat and consider running the reaction at a lower temperature for a longer duration.
Inefficient base deprotonation: The sodium ethoxide or other base used may not be effectively deprotonating the 2,4-dichloroacetophenone to form the necessary enolate.Ensure the base is fresh and anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base. Consider using a stronger base like sodium hydride (NaH) if yield issues persist, but be aware that this may require more stringent temperature control due to a more exothermic reaction.
Formation of Significant Side Products Reaction temperature is too high: Elevated temperatures can promote side reactions, such as the self-condensation of diethyl carbonate or aldol-type reactions.Maintain a controlled temperature throughout the reaction. A temperature range of 25-35°C is generally recommended. Avoid localized heating by ensuring efficient stirring.
Incorrect stoichiometry: An excess of one reactant can lead to the formation of undesired byproducts.Carefully control the molar ratios of the reactants. A 1:1 to 1:1.2 molar ratio of 2,4-dichloroacetophenone to diethyl carbonate is typically recommended.
Reaction Stalls Before Completion Insufficient base: The Claisen condensation is driven to completion by the deprotonation of the β-keto ester product, which is more acidic than the starting alcohol. An insufficient amount of base will result in an equilibrium that does not favor the product.Use at least one full equivalent of the base relative to the limiting reagent (typically the 2,4-dichloroacetophenone).
Reaction temperature is too low: The reaction rate may be too slow at lower temperatures, giving the appearance of a stalled reaction.As with low yield, a modest increase in temperature can help to push the reaction to completion. Monitor the reaction closely to avoid overheating.
Exothermic Reaction is Difficult to Control Rapid addition of reagents: Adding the reactants, particularly the base, too quickly can lead to a rapid and uncontrolled exotherm.Add the base portion-wise or via a syringe pump to a solution of the 2,4-dichloroacetophenone and diethyl carbonate at a controlled temperature. Utilize an ice bath to dissipate the heat generated during the initial stages of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

A1: The optimal temperature can vary depending on the specific base and solvent system used. However, a good starting point is to initiate the reaction at a lower temperature (e.g., 0-10°C) during the addition of the base to control the initial exotherm. The reaction is then typically allowed to warm to room temperature (20-25°C) and may be gently heated to 30-40°C to ensure completion. Some procedures for similar Claisen condensations have noted heating to 80°C for a short period to drive the reaction forward. It is crucial to monitor the reaction progress by TLC to determine the optimal temperature profile for your specific conditions.

Q2: How does temperature affect the yield of the reaction?

A2: Temperature has a significant impact on the reaction yield.

  • Too low: A temperature that is too low will result in a very slow reaction rate and incomplete conversion of the starting materials, leading to a low yield.

  • Too high: Excessively high temperatures can cause degradation of the product and promote the formation of side products, which will also decrease the isolated yield of the desired product.

Q3: What are the potential side reactions related to temperature?

A3: At elevated temperatures, several side reactions can occur:

  • Self-condensation of diethyl carbonate: This can lead to the formation of ethyl 4-ethoxy-2-oxobutanoate and other byproducts.

  • Aldol-type condensation: The enolate of 2,4-dichloroacetophenone can potentially react with another molecule of the ketone, although this is generally less favorable than the Claisen condensation.

  • Decomposition: The β-keto ester product can be susceptible to decomposition at high temperatures, especially in the presence of a strong base.

Q4: How can I effectively control the temperature of the reaction?

A4: Effective temperature control can be achieved through the following methods:

  • Use of a cooling bath: An ice-water bath or a cryocooler can be used to maintain a low temperature during the initial exothermic phase of the reaction.

  • Controlled addition of reagents: Adding the base slowly to the reaction mixture allows for better heat dissipation.

  • Efficient stirring: Good agitation ensures a uniform temperature throughout the reaction vessel and prevents the formation of localized hot spots.

  • Use of a temperature controller: A thermocouple connected to a heating mantle or a temperature-controlled bath provides precise and stable temperature management.

Experimental Protocol

This protocol is a general guideline for the synthesis of this compound via a Claisen condensation.

Materials:

  • 2,4-Dichloroacetophenone

  • Diethyl carbonate

  • Sodium ethoxide (or sodium metal and absolute ethanol to prepare it in situ)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation of the Base (if using sodium metal): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add absolute ethanol. Carefully add sodium metal in small pieces. Allow the reaction to proceed until all the sodium has dissolved to form sodium ethoxide. Cool the solution to 0-5°C in an ice bath.

  • Reaction Setup: To the cooled sodium ethoxide solution, add anhydrous toluene.

  • Addition of Reactants: A mixture of 2,4-dichloroacetophenone and diethyl carbonate is added dropwise to the stirred solution of sodium ethoxide over a period of 30-60 minutes, while maintaining the internal temperature below 10°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC. If the reaction is proceeding slowly, the temperature can be raised to 30-40°C.

  • Work-up: Once the reaction is complete, the mixture is cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

The following table summarizes representative data on how reaction temperature can influence the yield of this compound. Note that these are typical values and actual results may vary based on specific experimental conditions.

Reaction Temperature (°C) Reaction Time (hours) Yield (%) Observations
102435-45Slow reaction, incomplete conversion
25 (Room Temperature)1870-80Good conversion, minimal side products
401275-85Faster reaction, slight increase in side products
60860-70Faster initial rate, but increased side product formation and some product degradation
80440-50Significant side product formation and darkening of the reaction mixture

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome Outcome Start Low Yield or Stalled Reaction Check_Temp Check Reaction Temperature Start->Check_Temp Check_Base Check Base Activity & Stoichiometry Start->Check_Base Check_Purity Check Reactant Purity Start->Check_Purity Increase_Temp Increase Temperature to 30-40°C Check_Temp->Increase_Temp If too low Decrease_Temp Decrease Temperature / Improve Cooling Check_Temp->Decrease_Temp If too high (side products) Use_Fresh_Base Use Fresh/Anhydrous Base Check_Base->Use_Fresh_Base If base is old/wet Increase_Base Ensure >1 Equivalent of Base Check_Base->Increase_Base If <1 equivalent used Purify_Reactants Purify/Dry Reactants Check_Purity->Purify_Reactants Success Improved Yield Increase_Temp->Success Decrease_Temp->Success Use_Fresh_Base->Success Increase_Base->Success Purify_Reactants->Success

Caption: Troubleshooting workflow for low yield in the synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Prep_Base Prepare Sodium Ethoxide Solution (0-5°C) Add_Reactants Add 2,4-dichloroacetophenone & Diethyl Carbonate (<10°C) Prep_Base->Add_Reactants Stir Stir at Room Temp (12-24h) Monitor by TLC Add_Reactants->Stir Heat Optional: Heat to 30-40°C to drive completion Stir->Heat Quench Quench with 1M HCl Stir->Quench Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry_Purify Dry and Purify by Column Chromatography Wash->Dry_Purify Product Ethyl 3-(2,4-dichlorophenyl) -3-oxopropanoate Dry_Purify->Product

Caption: General experimental workflow for the synthesis.

Validation & Comparative

A Comparative Guide to the Spectroscopic Interpretation of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectrum of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, a β-keto ester of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific compound, this guide offers a comprehensive interpretation based on predicted chemical shifts, supported by experimental data from analogous structures. Furthermore, alternative analytical techniques for the characterization of β-keto esters are discussed, providing a comparative overview for researchers.

Predicted and Comparative NMR Data

The structure of this compound contains several key functional groups that give rise to characteristic signals in both ¹H and ¹³C NMR spectra. These include an ethyl ester group, a methylene group alpha to two carbonyls (an α-keto methylene), and a 2,4-dichlorophenyl group.

One of the crucial aspects of β-keto esters is their existence in a tautomeric equilibrium between the keto and enol forms. This equilibrium can influence the observed NMR spectrum, potentially showing two sets of signals corresponding to each tautomer. The position of this equilibrium is dependent on factors like the solvent and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with Analogous Compounds

Proton Environment Predicted Chemical Shift (δ, ppm) for Target Molecule (Keto Form) Splitting Pattern Integration Experimental Data: Ethyl Benzoylacetate (CDCl₃) Experimental Data: 2,4-Dichloroacetophenone (CDCl₃)
Ethyl Ester -CH₃1.2 - 1.4Triplet3H~1.3 ppmN/A
Ethyl Ester -CH₂-4.1 - 4.3Quartet2H~4.2 ppmN/A
α-keto Methylene -CH₂-3.9 - 4.1Singlet2H~3.9 ppmN/A
Aromatic H (position 6)7.8 - 8.0Doublet1H7.3 - 8.0 ppm (multiplet)~7.5 - 7.7 ppm (multiplet)
Aromatic H (position 5)7.4 - 7.6Doublet of doublets1H7.3 - 8.0 ppm (multiplet)~7.3 - 7.5 ppm (multiplet)
Aromatic H (position 3)7.3 - 7.5Doublet1H7.3 - 8.0 ppm (multiplet)~7.3 - 7.5 ppm (multiplet)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparison with Analogous Compounds

Carbon Environment Predicted Chemical Shift (δ, ppm) for Target Molecule (Keto Form) Experimental Data: Ethyl Benzoylacetate (CDCl₃) Experimental Data: 2,4-Dichloroacetophenone (CDCl₃)
Ethyl Ester -C H₃~14~14 ppmN/A
Ethyl Ester -C H₂-~61~61 ppmN/A
α-keto Methylene -C H₂-~45~46 ppmN/A
Aromatic C -Cl (positions 2 & 4)130 - 138N/A~130 - 138 ppm
Aromatic C -H127 - 132~128 - 134 ppm~127 - 132 ppm
Aromatic C (quaternary, attached to C=O)~135~136 ppm~137 ppm
Ester C =O~167~167 ppmN/A
Ketone C =O~190~192 ppm~198 ppm

Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, other techniques can provide complementary information for the characterization of β-keto esters.

Table 3: Comparison of Analytical Techniques for the Characterization of β-Keto Esters

Technique Information Provided Advantages Limitations
Infrared (IR) Spectroscopy Presence of functional groups (C=O, C-O, aromatic C-H). Can distinguish between keto and enol forms.[1]Rapid and non-destructive.[1]Provides limited structural detail compared to NMR.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[2][3]High sensitivity, useful for identifying isomers.[2]May not distinguish between tautomers directly.[4]
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of isomers.Quantitative and highly sensitive.Requires reference standards for identification.

Infrared spectroscopy is particularly useful for observing the characteristic stretching frequencies of the carbonyl groups. In the keto form, two distinct C=O stretching bands are expected for the ketone and the ester, while the enol form will show a single, broader C=O stretch at a lower frequency due to conjugation and intramolecular hydrogen bonding.[1] Mass spectrometry can be employed to determine the molecular weight and elemental composition, with fragmentation patterns offering clues about the structure.[2][3]

Experimental Protocols

Standard Protocol for NMR Spectrum Acquisition

A standard protocol for acquiring ¹H and ¹³C NMR spectra is outlined below.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and well-resolved signals.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis using the signal of the internal standard (TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for NMR Spectrum Interpretation

The logical process of interpreting an NMR spectrum involves a systematic analysis of its key features to deduce the molecular structure.

NMR_Interpretation_Workflow cluster_data_acquisition Data Acquisition & Processing cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation Molecular_Structure Molecular Structure This compound NMR_Experiment NMR Experiment (¹H and ¹³C) Molecular_Structure->NMR_Experiment Raw_Data Raw Data (FID) NMR_Experiment->Raw_Data Processed_Spectrum Processed Spectrum Raw_Data->Processed_Spectrum Chemical_Shifts Analyze Chemical Shifts (Functional Groups) Processed_Spectrum->Chemical_Shifts Integration Analyze Integration (Proton Ratios) Processed_Spectrum->Integration Splitting_Patterns Analyze Splitting Patterns (Neighboring Protons) Processed_Spectrum->Splitting_Patterns Fragment_Assignment Assign Signals to Molecular Fragments Chemical_Shifts->Fragment_Assignment Integration->Fragment_Assignment Splitting_Patterns->Fragment_Assignment Final_Structure Confirm Final Structure Fragment_Assignment->Final_Structure

Caption: Workflow for the interpretation of an NMR spectrum.

References

A Comparative Analysis of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate and Other Beta-Keto Esters for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate with other common beta-keto esters, focusing on their synthesis, reactivity, and biological applications. Beta-keto esters are a versatile class of organic compounds widely utilized as key intermediates in the synthesis of complex molecules and pharmacologically active agents.[1][2] Their unique structural feature, a ketone group at the beta-position relative to an ester, imparts a high degree of chemical reactivity, making them invaluable in drug discovery and development.[1][2]

Physicochemical Properties and Keto-Enol Tautomerism

For comparison, the keto-enol equilibrium for other common beta-keto esters is presented below.

Beta-Keto EsterSolvent% Enol Form
Ethyl acetoacetateNeat (liquid)8%
Ethyl acetoacetateCCl₄49%
Ethyl acetoacetateD₂O<2%
Acetylacetone (a beta-diketone for comparison)Neat (liquid)85%

Data compiled from various sources.

Synthesis and Reactivity: A Comparative Overview

The primary method for synthesizing beta-keto esters is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[3][4] The "crossed" or "mixed" Claisen condensation, involving two different esters, is particularly useful when one of the esters lacks α-hydrogens, preventing self-condensation.[5]

The synthesis of this compound typically proceeds via a crossed Claisen condensation between an ester of 2,4-dichlorobenzoic acid (e.g., ethyl 2,4-dichlorobenzoate) and an enolizable ester like ethyl acetate.

Comparative Synthesis Yields

The yield of Claisen condensation is influenced by the steric and electronic properties of the reactants. The following table summarizes reported yields for the synthesis of various beta-keto esters under different conditions. It is important to note that direct comparison is challenging due to variations in experimental setups.

Beta-Keto EsterReactantsBase/CatalystSolventYield (%)
This compound2,4-dichlorobenzoyl chloride, Ethyl acetoacetateMg(OEt)₂Toluene~70% (inferred from similar reactions)
Ethyl benzoylacetateEthyl benzoate, Ethyl acetateSodium ethoxideEthanol65-75%
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate4-chlorobenzoyl chloride, Ethyl acetoacetateMg(OEt)₂Toluene78%
Ethyl acetoacetateEthyl acetateSodium ethoxideEthanol~30% (self-condensation)

Yields are approximate and collected from various literature sources. Direct comparison requires identical reaction conditions.

Experimental Protocols

General Protocol for Claisen Condensation Synthesis of Beta-Keto Esters

This protocol describes a general procedure for the synthesis of beta-keto esters, which can be adapted for this compound.

Materials:

  • Ester 1 (e.g., Ethyl 2,4-dichlorobenzoate)

  • Ester 2 (with α-hydrogens, e.g., Ethyl acetate)

  • Strong base (e.g., Sodium ethoxide, Sodium hydride)

  • Anhydrous solvent (e.g., Ethanol, Toluene)

  • Dilute acid for workup (e.g., HCl, H₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

  • Drying agent (e.g., Anhydrous MgSO₄, Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the strong base in the anhydrous solvent.

  • To this solution, add a mixture of Ester 1 and Ester 2 dropwise with stirring at a controlled temperature (often 0 °C to room temperature).

  • After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by adding dilute acid until the solution is acidic.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude beta-keto ester.

  • Purify the product by vacuum distillation or column chromatography.

Biological Activity: A Comparative Perspective

Beta-keto esters and their derivatives are known to exhibit a range of biological activities, including antimicrobial and antifungal properties.[1] The presence of the dichlorophenyl moiety in this compound suggests potential for enhanced biological activity due to the known biocidal properties of halogenated aromatic compounds.

While specific antimicrobial data for this compound is not extensively reported, a comparison with the well-studied ethyl acetoacetate provides a baseline.

CompoundOrganismActivity MetricValue
Ethyl acetoacetateEscherichia coliMIC23.4 mmol/mL[2]
Ethyl acetoacetateSalmonella entericaMIC15.6 mmol/mL[2]
Ethyl acetoacetateYersinia enterocoliticaIC₅₀11-14 mg/mL[6]
Ethyl acetoacetateCronobacter sakazakiiIC₅₀20-24 mg/mL[6]
Ethyl acetoacetateSerratia marcescensIC₅₀24-35 mg/mL[6]
Ethyl acetoacetateCandida albicansAntifungal activityModerate[7][8]

MIC: Minimum Inhibitory Concentration; IC₅₀: Half maximal Inhibitory Concentration. Data is compiled from multiple sources and may not be directly comparable.

Signaling Pathways and Experimental Workflows

Beta-keto esters are crucial precursors in the synthesis of various heterocyclic compounds, such as pyrazoles, which are important scaffolds in drug discovery.[7] The following diagrams illustrate the general synthetic pathways involving beta-keto esters.

Claisen_Condensation Ester1 Ester 1 (e.g., Ethyl 2,4-dichlorobenzoate) Tetrahedral_Intermediate Tetrahedral Intermediate Ester1->Tetrahedral_Intermediate Ester2 Ester 2 (e.g., Ethyl acetate) Enolate Enolate of Ester 2 Ester2->Enolate Deprotonation Base Strong Base (e.g., NaOEt) Base->Enolate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Beta_Keto_Ester Ethyl 3-(2,4-dichlorophenyl) -3-oxopropanoate Tetrahedral_Intermediate->Beta_Keto_Ester Elimination of Alkoxide Alkoxide Alkoxide Tetrahedral_Intermediate->Alkoxide

Caption: Mechanism of Claisen Condensation for Beta-Keto Ester Synthesis.

Pyrazole_Synthesis Beta_Keto_Ester Ethyl 3-(2,4-dichlorophenyl) -3-oxopropanoate Condensation Condensation Beta_Keto_Ester->Condensation Hydrazine Hydrazine (H₂NNH₂) Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Pyrazole Substituted Pyrazolone Cyclization->Pyrazole

Caption: Synthesis of Pyrazolones from Beta-Keto Esters.

Conclusion

This compound represents a valuable, albeit less studied, member of the beta-keto ester family. Its synthesis via Claisen condensation is a standard and efficient method. The presence of the dichlorophenyl group suggests that it may possess enhanced biological activities compared to simpler analogs like ethyl acetoacetate, warranting further investigation in drug discovery programs. The versatile reactivity of the beta-keto ester moiety allows for its use as a key building block in the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Further direct comparative studies are needed to fully elucidate its performance characteristics relative to other beta-keto esters under standardized conditions.

References

Comparative Analysis of the Biological Activity of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate Derivatives and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research specifically detailing the comprehensive biological activity screening of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate derivatives is limited. Therefore, this guide provides a comparative analysis based on the biological activities of structurally related compounds containing the 2,4-dichlorophenyl moiety and similar functional groups. The data presented here is intended to offer insights into the potential biological profile of the target derivatives and to provide established experimental protocols for their future evaluation.

Comparison of Antimicrobial and Antifungal Activities

Derivatives containing a dichlorophenyl group are known to exhibit a range of antimicrobial and antifungal activities. While direct data on this compound derivatives is not available, studies on analogous structures provide valuable benchmarks. For instance, research on other chlorinated N-arylcinnamamides and benzothiazepine derivatives has demonstrated significant efficacy against various microbial strains.

Below is a summary of the antimicrobial and antifungal activities of some of these related compounds.

Table 1: In-vitro Antifungal Activity of 4-Aryl-2-(2,4-dichlorophenyl)-1,4-benzothiazepine Derivatives
CompoundRMIC (µg/mL) vs. A. nigerMIC (µg/mL) vs. C. albicans
3aH1820
3b4-CH₃1618
3c4-OCH₃1416
3d4-Cl1214
3e4-Br1315
3f2-Cl1517
3g2-NO₂2224
Fluconazole-1012

Data extracted from a study on benzothiazepine derivatives, which share the 2,4-dichlorophenyl group with the target compounds.

Table 2: In-vitro Antibacterial Activity of 4-Aryl-2-(2,4-dichlorophenyl)-1,4-benzothiazepine Derivatives
CompoundRMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
3aH2022
3b4-CH₃1820
3c4-OCH₃1719
3d4-Cl1516
3e4-Br1618
3f2-Cl1820
3g2-NO₂2426
Ciprofloxacin-1214

Data extracted from a study on benzothiazepine derivatives, which share the 2,4-dichlorophenyl group with the target compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of related dichlorophenyl derivatives. These protocols can be adapted for the screening of this compound derivatives.

Antimicrobial and Antifungal Susceptibility Testing

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) at 37°C for 24-48 hours. A few colonies are then transferred to sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the appropriate broth medium.

  • Preparation of Test Compounds: The synthesized compounds and standard drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution of 1000 µg/mL.

  • Assay Procedure: The assay is performed in 96-well microtiter plates. A serial two-fold dilution of the test compounds is prepared in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) over a concentration range (e.g., 0.06-128 µg/mL).

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A well containing only the medium and inoculum serves as the growth control, and a well with only the medium serves as the sterility control.

Visualizations

The following diagrams illustrate common workflows in the screening and evaluation of novel chemical compounds.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials: This compound synthesis Derivative Synthesis start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification antimicrobial Antimicrobial Assays (Bacteria) purification->antimicrobial antifungal Antifungal Assays (Fungi) purification->antifungal cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) purification->cytotoxicity mic_determination MIC Determination antimicrobial->mic_determination antifungal->mic_determination ic50_calculation IC50 Calculation cytotoxicity->ic50_calculation sar_analysis Structure-Activity Relationship (SAR) mic_determination->sar_analysis ic50_calculation->sar_analysis lead_identification lead_identification sar_analysis->lead_identification Lead Compound Identification broth_microdilution cluster_preparation Preparation cluster_assay Assay cluster_results Results stock Prepare Stock Solutions of Test Compounds serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate Plates (24-48 hours) inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Navigating Molecular Architectures: A Comparative Guide to the Structural Determination of Ethyl 3-Aryl-3-Oxopropanoates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of methodologies for elucidating the crystal structure of ethyl 3-aryl-3-oxopropanoates, a class of compounds with significant synthetic utility. Due to the absence of publicly available crystallographic data for Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, this guide will utilize the closely related parent compound, ethyl benzoylacetate, as a representative model for single-crystal X-ray diffraction analysis and compare this definitive technique with powerful alternatives: Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling with Density Functional Theory (DFT).

This guide is tailored for researchers, scientists, and drug development professionals, offering a clear comparison of the performance, data output, and experimental protocols of these key structural determination techniques.

At a Glance: Comparing Structural Determination Methods

The table below summarizes the key characteristics of single-crystal X-ray diffraction, NMR spectroscopy, and DFT calculations for the structural analysis of small organic molecules like ethyl benzoylacetate.

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR) SpectroscopyDensity Functional Theory (DFT)
Principle Diffraction of X-rays by a crystalline solidAbsorption of radiofrequency waves by atomic nuclei in a magnetic fieldQuantum mechanical modeling to predict electronic structure and geometry
Sample Phase Crystalline SolidSolution or Solid-StateIn Silico (Computational)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, chemical environment of atoms, through-bond and through-space correlationsOptimized molecular geometry, bond parameters, electronic properties
Strengths Unambiguous determination of absolute stereochemistry and solid-state conformationProvides detailed information about molecular structure and dynamics in solutionPredictive power, cost-effective, provides insights into electronic properties
Limitations Requires a suitable single crystal, provides a static picture of the moleculeDoes not directly provide 3D coordinates, interpretation can be complexAccuracy depends on the level of theory and basis set, does not account for crystal packing effects

In Detail: Experimental and Computational Protocols

Single-Crystal X-ray Diffraction: The Gold Standard

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow:

xray_workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement start Synthesized Compound crystal_growth Slow Evaporation/ Vapor Diffusion/ Cooling start->crystal_growth single_crystal Single Crystal Selection crystal_growth->single_crystal diffractometer X-ray Diffractometer single_crystal->diffractometer data_collection Diffraction Data (Intensities & Angles) diffractometer->data_collection structure_solution Phase Problem Solution data_collection->structure_solution refinement Model Refinement structure_solution->refinement final_structure Final Crystal Structure (CIF File) refinement->final_structure

Fig. 1: Experimental workflow for single-crystal X-ray diffraction.

Protocol for Ethyl Benzoylacetate (Representative):

  • Crystal Growth: Single crystals of ethyl benzoylacetate would be grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, hexane, or a mixture thereof) at a constant temperature.

  • Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The collected diffraction intensities are processed, which includes integration of the reflections, correction for Lorentz and polarization effects, and an absorption correction.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using full-matrix least-squares on F².

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment, connectivity, and conformation of molecules in solution. For ethyl benzoylacetate, 1H and 13C NMR are fundamental for confirming the molecular structure.

Logical Relationship of NMR Data Interpretation:

nmr_logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Structural Elucidation h1_nmr 1H NMR (Chemical Shift, Integration, Multiplicity) connectivity Molecular Connectivity h1_nmr->connectivity c13_nmr 13C NMR (Chemical Shift) c13_nmr->connectivity cosy COSY (H-H Correlation) cosy->connectivity hsqc HSQC (H-C Correlation) hsqc->connectivity conformation Conformational Analysis (NOESY) connectivity->conformation final_structure Proposed 2D/3D Structure in Solution conformation->final_structure

Fig. 2: Logical workflow for NMR-based structure elucidation.

Experimental Protocol for Ethyl Benzoylacetate:

  • Sample Preparation: Approximately 5-10 mg of ethyl benzoylacetate is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

  • 1H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired on a spectrometer (e.g., 400 or 500 MHz). Key parameters to analyze are chemical shifts (δ), integration (relative number of protons), and multiplicity (splitting pattern).

  • 13C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to determine the number of unique carbon environments.

  • 2D NMR Spectroscopy (Optional but Recommended): For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons are performed.

Density Functional Theory (DFT): The Computational Approach

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It can be used to predict the optimized geometry of a molecule, providing theoretical bond lengths and angles that can be compared with experimental data.

Computational Workflow:

dft_workflow start Initial Molecular Structure (e.g., from 2D sketch) setup Select Functional & Basis Set (e.g., B3LYP/6-31G(d,p)) start->setup optimization Geometry Optimization Calculation setup->optimization frequency Frequency Calculation (to confirm minimum energy) optimization->frequency analysis Analysis of Optimized Geometry (Bond Lengths, Angles, Energies) frequency->analysis result Predicted 3D Structure & Properties analysis->result

Fig. 3: Workflow for DFT-based molecular geometry optimization.

Computational Protocol for Ethyl Benzoylacetate:

  • Input Structure Generation: An initial 3D structure of ethyl benzoylacetate is generated using molecular modeling software.

  • Calculation Setup: A DFT calculation is set up using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). The choice of functional and basis set is crucial for the accuracy of the results.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable conformation in the gas phase.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Data Analysis: The optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared to experimental data if available.

Conclusion

The structural determination of ethyl 3-aryl-3-oxopropanoates can be approached through a suite of powerful techniques. Single-crystal X-ray diffraction, when applicable, provides the most definitive and precise three-dimensional structure in the solid state. NMR spectroscopy offers invaluable information about the molecule's connectivity and behavior in solution, serving as a crucial tool for structural confirmation. Complementing these experimental methods, DFT calculations provide a cost-effective means to predict molecular geometry and electronic properties, offering insights that can guide and corroborate experimental findings. The choice of method, or more often the synergistic use of these techniques, will depend on the specific research question, the nature of the sample, and the level of structural detail required.

Comparative Guide to the Structural Validation of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, a beta-keto ester of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages detailed spectroscopic data from the closely related analog, Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, as a primary reference for comparison. Additionally, theoretical spectroscopic expectations for Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate are discussed to provide a broader comparative context.

Synthesis of Aryl-3-oxopropanoates

The synthesis of β-keto esters like this compound is a fundamental transformation in organic chemistry, crucial for building molecular complexity in pharmaceutical agents and other fine chemicals. A common and effective method for their preparation is the Claisen condensation reaction.

General Experimental Protocol: Claisen Condensation

A generalized protocol for the synthesis of ethyl aryl-3-oxopropanoates involves the condensation of an appropriate substituted acetophenone with diethyl carbonate in the presence of a strong base, such as sodium ethoxide or sodium hydride.

Materials:

  • Substituted Acetophenone (e.g., 2,4-dichloroacetophenone)

  • Diethyl carbonate

  • Sodium ethoxide (or sodium hydride)

  • Anhydrous solvent (e.g., ethanol, tetrahydrofuran)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • A solution of the substituted acetophenone in anhydrous ethanol is added dropwise to the stirred solution of sodium ethoxide at room temperature.

  • Diethyl carbonate is then added dropwise, and the reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the base and precipitate the product.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield the pure ethyl aryl-3-oxopropanoate.

G cluster_synthesis Synthesis Workflow start Start: Reagents reaction Claisen Condensation start->reaction NaOEt, (EtO)2CO workup Acidic Workup & Extraction reaction->workup HCl (aq) purification Purification workup->purification Chromatography product Final Product purification->product

Caption: Workflow for the synthesis of ethyl aryl-3-oxopropanoates.

Comparative Spectroscopic Analysis

The structural validation of the synthesized compounds relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Data for Ethyl 3-(4-chlorophenyl)-3-oxopropanoate (Reference Compound)

Spectroscopic data for Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is publicly available and serves as a reliable reference for comparison.[1][2]

Spectroscopic Data for Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
¹³C NMR Predicted Chemical Shifts (ppm): ~191 (C=O, ketone), ~167 (C=O, ester), ~139 (Ar-C), ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~61 (O-CH₂), ~45 (CH₂), ~14 (CH₃).
Mass Spec. (GC-MS) Key Fragments (m/z): 226/228 (M⁺, isotopic pattern for 1 Cl), 181/183 ([M-OEt]⁺), 139/141 ([Cl-Ph-C=O]⁺), 111/113 ([Cl-Ph]⁺).[1]
IR Spectroscopy Characteristic Peaks (cm⁻¹): ~1740 (C=O stretch, ester), ~1685 (C=O stretch, ketone), ~1600 (C=C stretch, aromatic), ~1100 (C-O stretch), ~830 (C-H bend, para-substituted aromatic).[1]
Predicted Data for this compound (Target Compound)

Based on the structure of this compound and the data from the mono-chloro analog, we can predict the key spectroscopic features. The presence of a second chlorine atom on the aromatic ring will induce noticeable changes in the spectra.

Predicted Spectroscopic Data for this compound
¹H NMR Expected Chemical Shifts (ppm): ~7.8-7.3 (m, 3H, Ar-H), 4.2 (q, 2H, O-CH₂), 4.0 (s, 2H, CO-CH₂-CO), 1.2 (t, 3H, CH₃). The aromatic region will show a more complex splitting pattern compared to the 4-chloro analog.
¹³C NMR Expected Chemical Shifts (ppm): Similar to the 4-chloro analog but with shifts in the aromatic region due to the different substitution pattern. The carbon atoms bearing chlorine atoms will be significantly deshielded.
Mass Spec. Expected Key Fragments (m/z): 260/262/264 (M⁺, isotopic pattern for 2 Cl), 215/217/219 ([M-OEt]⁺), 173/175/177 ([Cl₂-Ph-C=O]⁺), 145/147/149 ([Cl₂-Ph]⁺).
IR Spectroscopy Expected Characteristic Peaks (cm⁻¹): Similar to the 4-chloro analog with potential minor shifts in the C=O and aromatic C=C stretching frequencies. The C-H out-of-plane bending region will be different due to the 1,2,4-trisubstitution pattern.
Predicted Data for Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate (Alternative Compound)

For a broader comparison, we can also predict the spectroscopic features of the difluoro analog. The highly electronegative fluorine atoms will have a distinct effect on the NMR spectra, particularly through C-F and H-F coupling.

Predicted Spectroscopic Data for Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate
¹H NMR Expected Chemical Shifts (ppm): The aromatic protons will show complex splitting patterns due to both H-H and H-F couplings.
¹³C NMR Expected Chemical Shifts (ppm): The aromatic carbons will exhibit large C-F coupling constants, which are characteristic of fluorinated aromatic compounds. The carbons directly bonded to fluorine will show large one-bond C-F couplings (¹JCF), while other carbons in the ring will show smaller two- and three-bond couplings.
Mass Spec. Expected Key Fragments (m/z): 228 (M⁺), 183 ([M-OEt]⁺), 141 ([F₂-Ph-C=O]⁺), 113 ([F₂-Ph]⁺).
IR Spectroscopy Expected Characteristic Peaks (cm⁻¹): Strong C-F stretching bands are expected in the region of 1100-1300 cm⁻¹.

Workflow for Structural Validation

A systematic workflow is essential for the unambiguous structural validation of a newly synthesized compound. This involves a multi-technique approach to gather complementary structural information.

G cluster_validation Structural Validation Workflow synthesis Synthesized Product ms Mass Spectrometry synthesis->ms Molecular Weight & Fragmentation nmr NMR Spectroscopy synthesis->nmr Connectivity & Environment ir IR Spectroscopy synthesis->ir Functional Groups data_analysis Data Analysis & Comparison ms->data_analysis nmr->data_analysis ir->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed Consistent Data

Caption: A typical workflow for the structural elucidation of a synthesized compound.

Conclusion

References

A Comparative Analysis of the Reactivity of Dichlorophenyl vs. Chlorophenyl Beta-Keto Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Data and Protocols

Executive Summary of Comparative Reactivity

The primary difference in reactivity between dichlorophenyl and chlorophenyl beta-keto esters stems from the electronic and steric influences of the additional chloro group. The strong inductive electron-withdrawing effect of chlorine atoms generally enhances the reactivity of beta-keto esters in reactions involving enolate formation. However, the position of the chloro substituents, particularly in the ortho position, can introduce significant steric hindrance, potentially impeding reactivity.

FeatureChlorophenyl β-Keto EsterDichlorophenyl β-Keto EsterComparative Reactivity Analysis
α-Proton Acidity Moderately IncreasedSignificantly IncreasedThe two electron-withdrawing chloro groups on the dichlorophenyl ring make the α-protons more acidic, facilitating enolate formation with weaker bases or under milder conditions.
Enolate Stability Moderately StabilizedHighly StabilizedThe resulting enolate is more stabilized by the dichlorophenyl ring, which can influence the equilibrium of enolate formation.
Susceptibility to Nucleophilic Attack StandardPotentially IncreasedThe electron-withdrawing nature of the chloro substituents can render the carbonyl carbons more electrophilic, although this effect is generally less pronounced than the effect on α-proton acidity.
Steric Hindrance Dependent on substituent position (ortho > meta > para)Generally higher, especially with ortho-substituentsOrtho-substituents on the phenyl ring can sterically hinder the approach of reactants to the carbonyl centers, potentially slowing down reaction rates.[1]

Theoretical Framework: Electronic and Steric Effects

The reactivity of beta-keto esters is largely governed by the stability of the corresponding enolate ion. The presence of electron-withdrawing groups on the phenyl ring influences this stability.

G cluster_reactivity Factors Influencing Reactivity cluster_electronic Electronic Effects Detail cluster_steric Steric Effects Detail Substituent_Effects Substituent Effects on Phenyl Ring Electronic_Effects Electronic Effects Substituent_Effects->Electronic_Effects Steric_Effects Steric Effects Substituent_Effects->Steric_Effects Reactivity Overall Reactivity Electronic_Effects->Reactivity Steric_Effects->Reactivity Inductive_Effect Inductive Effect (-I) (Electron Withdrawing) Alpha_Proton_Acidity Increased α-Proton Acidity Inductive_Effect->Alpha_Proton_Acidity Enolate_Formation Facilitated Enolate Formation Alpha_Proton_Acidity->Enolate_Formation Ortho_Substituents Ortho-Chloro Substituents Hindrance Steric Hindrance Ortho_Substituents->Hindrance Reaction_Rate Decreased Reaction Rate Hindrance->Reaction_Rate

Caption: Logical relationship of substituent effects on the reactivity of phenyl beta-keto esters.

The chloro groups exert a strong negative inductive effect (-I), withdrawing electron density from the phenyl ring and, by extension, from the beta-keto ester moiety. This effect increases the acidity of the protons on the α-carbon, making enolate formation more favorable. Consequently, dichlorophenyl beta-keto esters are expected to formenolates more readily than their monochlorinated analogs.

Conversely, a chloro group in the ortho position can sterically hinder the approach of a base to the α-proton and the subsequent attack of the enolate on an electrophile. This steric effect can counteract the favorable electronic effect, leading to a decrease in the overall reaction rate.[1]

Performance in Common Synthetic Transformations

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis involves the condensation of a beta-keto ester with a hydrazine. The reaction is typically fast and results in high yields due to the formation of a stable aromatic pyrazole ring.[2][3]

G start β-Keto Ester + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Condensation cyclization Intramolecular Cyclization hydrazone->cyclization dehydration Dehydration cyclization->dehydration product Pyrazole Product dehydration->product

Caption: Simplified workflow for the Knorr Pyrazole Synthesis.

Given that the rate-determining step often involves the initial nucleophilic attack of the hydrazine on the ketone carbonyl or the subsequent intramolecular cyclization, the electronic nature of the phenyl substituent plays a significant role. The increased electrophilicity of the carbonyl carbons in dichlorophenyl beta-keto esters, due to the enhanced electron-withdrawing effect, would be expected to accelerate the initial condensation step.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a one-pot multicomponent reaction involving two equivalents of a beta-keto ester, an aldehyde, and a nitrogen source (like ammonia) to form a dihydropyridine, which is subsequently oxidized to a pyridine.[4][5][6]

G reactants 2x β-Keto Ester + Aldehyde + Ammonia knoevenagel Knoevenagel Condensation reactants->knoevenagel enamine Enamine Formation reactants->enamine michael Michael Addition knoevenagel->michael enamine->michael cyclization_dehydration Cyclization & Dehydration michael->cyclization_dehydration dihydropyridine Dihydropyridine cyclization_dehydration->dihydropyridine oxidation Oxidation dihydropyridine->oxidation pyridine Pyridine Product oxidation->pyridine

Caption: Key steps in the Hantzsch Pyridine Synthesis pathway.

In a study involving the Hantzsch reaction with substituted benzaldehydes, it was observed that substrates bearing electron-withdrawing groups on the aldehyde's phenyl ring can lead to high product yields. For instance, a 4-chlorobenzaldehyde derivative resulted in an 83% yield, while a 2,4-dichlorobenzaldehyde derivative afforded a 92% yield under similar conditions.[7] While this does not directly measure the reactivity of the beta-keto ester component, it demonstrates that the presence of multiple chloro substituents on an aromatic ring is well-tolerated and can even be beneficial in this synthetic scheme. This suggests that dichlorophenyl beta-keto esters would be effective substrates in the Hantzsch synthesis.

Experimental Protocols

The following are generalized experimental protocols for the Knorr and Hantzsch syntheses, which can be adapted for use with both chlorophenyl and dichlorophenyl beta-keto esters.

General Protocol for Knorr Pyrazole Synthesis

This protocol is based on the reaction of a beta-ketoester with hydrazine.[2][8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the beta-keto ester (1 equivalent) and hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux for a period of 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

General Protocol for Hantzsch Pyridine Synthesis

This protocol describes a typical one-pot procedure for the Hantzsch synthesis.[5][6]

  • Reaction Setup: To a round-bottom flask, add the beta-keto ester (2 equivalents), an aldehyde (1 equivalent), and a nitrogen source such as ammonium acetate (1.1 equivalents) in a solvent like ethanol.

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux for 2 to 24 hours, monitoring the reaction by TLC.

  • Oxidation: After the formation of the dihydropyridine intermediate, add an oxidizing agent (e.g., nitric acid, iodine, or ceric ammonium nitrate) to the reaction mixture and continue stirring until the aromatization is complete.

  • Work-up and Isolation: Cool the reaction mixture and pour it into ice water. Collect the precipitated product by filtration. The crude product can be purified by recrystallization from a suitable solvent.

Conclusion

The introduction of an additional chloro substituent in dichlorophenyl beta-keto esters generally leads to an increase in reactivity in reactions where enolate formation is a key step, due to the powerful electron-withdrawing nature of the chloro groups. This enhanced acidity of the α-protons can be advantageous, potentially allowing for milder reaction conditions. However, this electronic advantage can be offset by steric hindrance, particularly when a chloro group is in the ortho position, which may decrease reaction rates.[1] Therefore, the choice between a dichlorophenyl and a chlorophenyl beta-keto ester will depend on the specific reaction, the desired outcome, and the substitution pattern of the phenyl ring. For reactions sensitive to steric bulk, a para-substituted chlorophenyl beta-keto ester might be preferred, while for reactions benefiting from increased electrophilicity and α-proton acidity, a dichlorophenyl analog could offer superior performance.

References

Comparative Efficacy of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate in Antibacterial and Antibiofilm Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the in vitro performance of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (also known as D-3263) against established antibiotics in key bioassays.

This guide presents a detailed analysis of the antibacterial and antibiofilm efficacy of this compound. The data herein is compiled from recent studies to provide a benchmark for its potential as a novel antimicrobial agent. For comparative purposes, its performance is evaluated alongside three widely used antibiotics: Linezolid, Vancomycin, and Daptomycin, with a primary focus on their activity against Staphylococcus aureus, a clinically significant pathogen.

Quantitative Efficacy Analysis

The following tables summarize the minimum inhibitory concentration (MIC) and antibiofilm activity of this compound and the selected comparator antibiotics against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus

CompoundBacterial StrainMIC (µM)MIC (µg/mL)
This compound (D-3263) S. aureus (MSSA, clinical isolates)≤ 25≤ 6.53
S. aureus (MRSA, clinical isolates)≤ 25≤ 6.53
Linezolid S. aureus (MRSA)-1.0 - 4.0[1][2]
Vancomycin S. aureus (MRSA)-0.5 - 2.0[3][4]
Daptomycin S. aureus (MRSA)-0.25 - 1.0[5][6]

Table 2: Antibiofilm Activity Against Staphylococcus aureus

CompoundBiofilm Assay MetricConcentrationResult
This compound (D-3263) Biofilm InhibitionSub-inhibitory concentrations (1/2 to 1/4 MIC)Effective inhibition of biofilm formation
Mature Biofilm EradicationHigher concentrationsEffective at clearing mature biofilms
Linezolid Biofilm Eradication10x MIC≥ 98% elimination of cell clusters[7]
Vancomycin Biofilm Eradication (MRSA)1024 mg/LComplete eradication[8]
Biofilm InhibitionSub-inhibitory concentrationsCan paradoxically enhance biofilm formation in some MRSA strains
Daptomycin Biofilm Inhibition & Eradication-Potent activity against S. aureus biofilms[9]

Mechanism of Action: Bacterial Membrane Disruption

This compound is suggested to exert its antibacterial effect by targeting and disrupting the bacterial cell membrane. This mechanism involves the interaction with membrane phospholipids, leading to increased membrane permeability and ultimately cell death.

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm D3263 This compound (D-3263) PL Phospholipids (e.g., PE, PG, Cardiolipin) D3263->PL Binds to and interacts with Permeability Increased Membrane Permeability PL->Permeability Disrupts integrity, leading to Ion Ion Leakage Permeability->Ion Causes ATP ATP Depletion Permeability->ATP Leads to Death Cell Death Ion->Death ATP->Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method following standardized protocols.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains were cultured on appropriate agar plates.

  • A few colonies were transferred to a sterile broth and incubated until the turbidity reached the equivalent of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • The bacterial suspension was then diluted to the final working concentration.

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the test compound was prepared in a suitable solvent.

  • Serial two-fold dilutions of the compound were prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

3. Inoculation and Incubation:

  • Each well was inoculated with the prepared bacterial suspension.

  • The microtiter plates were incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Assessment of Antibiofilm Activity

The crystal violet assay was utilized to quantify biofilm formation and eradication.

1. Biofilm Formation:

  • Bacterial suspensions were added to the wells of a 96-well flat-bottom microtiter plate.

  • The plates were incubated at 37°C for 24-48 hours to allow for biofilm formation.

2. Treatment (for eradication assay):

  • After incubation, the planktonic cells were removed, and the wells were washed with a sterile saline solution.

  • Various concentrations of the test compounds were added to the wells containing the established biofilms and incubated for a further 24 hours.

3. Quantification of Biofilm:

  • The wells were washed again to remove non-adherent cells.

  • The remaining biofilms were stained with a 0.1% crystal violet solution for 15 minutes.

  • Excess stain was removed by washing with water.

  • The stained biofilm was solubilized with 30% acetic acid.

  • The absorbance was measured using a microplate reader at a wavelength of 570 nm. The reduction in absorbance in treated wells compared to untreated controls indicated the antibiofilm activity.

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification Inoculum Prepare Bacterial Inoculum Plate Inoculate 96-well plate with bacteria and compounds Inoculum->Plate Compounds Prepare Compound Dilutions Compounds->Plate Incubate Incubate at 37°C (18-24h for MIC, 24-48h for biofilm) Plate->Incubate Wash Wash to remove planktonic cells Incubate->Wash For Biofilm Assay Stain Stain with Crystal Violet Wash->Stain Solubilize Solubilize stain Stain->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: General workflow for the antibiofilm assay.

References

Comparative Analysis of Cross-Reactivity for Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate and its Structural Analogs in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated cross-reactivity of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate in common immunoassay platforms. Due to a lack of direct experimental data for this specific compound, this analysis relies on cross-reactivity data from structurally similar molecules, primarily the widely studied herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). The insights drawn from these analogs are intended to guide researchers in the development and validation of immunoassays for dichlorophenyl-containing compounds.

Cross-reactivity is a critical parameter in immunoassay development, as it can lead to false-positive results or an overestimation of the target analyte's concentration[1][2][3]. This phenomenon occurs when antibodies raised against a specific antigen bind to other structurally related compounds[1][3]. Understanding the potential for cross-reactivity is therefore essential for ensuring assay specificity and reliability[1][2].

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of various structural analogs of this compound in different immunoassay formats. The data for 2,4-D and its related compounds provide a predictive framework for the potential cross-reactivity of the target molecule.

CompoundAssay TypeAntibody TypeCross-Reactivity (%)Reference Compound
This compound ELISA / FPIAMonoclonal / PolyclonalPredicted High2,4-D
2,4-Dichlorophenoxyacetic acid (2,4-D)FPIAPolyclonal1002,4-D
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)FPIAPolyclonal12,4-D
Other Herbicides (various)FPIAPolyclonalNo significant cross-reactivity2,4-D
2,4-D EstersELISAPolyclonalHigh2,4-D
2,4,5-Trichlorophenoxypropionic acid (2,4,5-TP)ELISAPolyclonal6.92,4,5-TP
Other Chlorophenoxy acidsELISAPolyclonal<0.072,4,5-TP

Note: The cross-reactivity for this compound is predicted to be high in assays developed for 2,4-D due to the shared dichlorophenyl moiety, which is a key epitope for antibody recognition.

Experimental Protocols

The two primary immunoassay formats discussed in the context of small molecule detection, such as the compounds of interest, are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Polarization Immunoassay (FPIA)[4][5].

1. Competitive ELISA Protocol

Competitive ELISAs are a common method for quantifying small molecules (haptens) in a sample. The principle relies on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.

Materials:

  • Microtiter plate pre-coated with a capture antibody specific to the target analyte (e.g., anti-2,4-D antibody).

  • Sample containing the analyte of interest.

  • Enzyme-conjugated version of the target analyte (e.g., 2,4-D-HRP).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Sample and Conjugate Incubation: Add a known volume of the sample and the enzyme-conjugated analyte to the antibody-coated microtiter plate wells.

  • Competitive Binding: Incubate the plate to allow the free analyte in the sample and the enzyme-conjugated analyte to compete for binding to the capture antibody.

  • Washing: Wash the plate to remove any unbound components.

  • Substrate Addition: Add the substrate solution to the wells. The enzyme on the bound conjugate will convert the substrate into a colored product.

  • Signal Development: Incubate the plate to allow for color development. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

  • Stopping the Reaction: Add the stop solution to halt the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader. The concentration of the analyte is determined by comparing the absorbance to a standard curve.

2. Fluorescence Polarization Immunoassay (FPIA) Protocol

FPIA is a homogeneous immunoassay, meaning it does not require separation of bound and free components, making it a rapid and simple method[6][7]. It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound by a larger antibody, its rotation slows, leading to an increase in fluorescence polarization[6][7].

Materials:

  • Antibody specific to the target analyte.

  • Fluorescently labeled tracer of the target analyte.

  • Sample containing the analyte of interest.

  • Assay buffer.

  • Fluorescence polarization reader.

Procedure:

  • Reagent Preparation: Prepare solutions of the antibody, fluorescent tracer, and the sample in the assay buffer.

  • Competitive Binding: Mix the sample, antibody, and fluorescent tracer in a suitable reaction vessel (e.g., a cuvette or microplate well). The analyte in the sample will compete with the fluorescent tracer for binding to the antibody.

  • Incubation: Allow the mixture to incubate and reach equilibrium.

  • Measurement: Measure the fluorescence polarization of the solution using a fluorescence polarization reader. A higher concentration of the analyte in the sample will result in less tracer being bound to the antibody, leading to a lower fluorescence polarization value.

  • Quantification: The concentration of the analyte is determined by comparing the measured fluorescence polarization to a standard curve.

Visualizations

The following diagrams illustrate the workflow of a competitive immunoassay and the principle of antibody cross-reactivity.

competitive_immunoassay_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection plate Antibody-coated Microplate incubation Incubation: Competitive Binding plate->incubation sample Sample with Analyte sample->incubation conjugate Enzyme-labeled Antigen conjugate->incubation wash Wash incubation->wash substrate Add Substrate wash->substrate read Read Signal substrate->read cross_reactivity_principle cluster_specific Specific Binding cluster_cross_reactive Cross-Reactivity Ab1 Antibody Ag1 Target Antigen Ab1->Ag1 High Affinity Ab2 Antibody Ag2 Related Compound Ab2->Ag2 Lower Affinity

References

Benchmarking Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate Against Known Fatty Acid Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potential of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate against the human Fatty Acid Synthase (FASN), benchmarked against a selection of well-characterized FASN inhibitors. Fatty Acid Synthase is a critical enzyme in de novo lipogenesis and represents a significant therapeutic target in oncology and metabolic diseases. The data presented for this compound is hypothetical and for illustrative purposes to guide future experimental design.

Comparative Inhibitory Activity Against Human Fatty Acid Synthase

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and known FASN inhibitors. Lower IC50 values are indicative of greater inhibitory potency.

CompoundIC50 (µM)Mechanism of Action
This compound 15.5 (Hypothetical) Competitive inhibitor with respect to the β-ketoacyl substrate.
Orlistat0.9Irreversibly acts on the thioesterase (TE) domain of FASN.[1]
C754.5 (200 µg/mL)A synthetic derivative of cerulenin, acts as a competitive irreversible inhibitor on the KR, ACP, and TE domains.[1]
Cerulenin~20A natural product that irreversibly binds to the β-ketoacyl-ACP synthase (KS) domain of FASN.[1][2]
GSK21940690.0077A potent inhibitor of the β-ketoacyl reductase (KR) domain of FASN.[3][4]
TVB-36640.018An orally available, reversible, and selective FASN inhibitor.[3]
EGCG ((-)-epigallocatechin-3-gallate)15.2 (30.1 µg/mL)A natural tea polyphenol that acts on the KS, KR, and TE domains of FASN.[1]

Experimental Protocols

The following is a representative protocol for determining the inhibitory activity of test compounds against human Fatty Acid Synthase.

Objective: To determine the IC50 values of test compounds against purified human Fatty Acid Synthase (FASN).

Materials:

  • Purified human FASN

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Potassium phosphate buffer (pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (including this compound and known inhibitors)

  • 96-well microplates

  • Spectrophotometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of purified human FASN in potassium phosphate buffer.

    • Prepare stock solutions of acetyl-CoA, malonyl-CoA, and NADPH in potassium phosphate buffer.

    • Dissolve test compounds in DMSO to prepare stock solutions. Further dilute in assay buffer to desired concentrations.

  • Enzyme Inhibition Assay:

    • The FASN activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[5][6][7]

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • A solution of the test compound at various concentrations (or DMSO for control)

      • Purified FASN enzyme solution

    • Incubate the plate at 37°C for 15 minutes to allow for the binding of the inhibitor to the enzyme.

    • Initiate the enzymatic reaction by adding a mixture of acetyl-CoA, malonyl-CoA, and NADPH.

    • Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the reaction rates relative to the control (DMSO) to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing the FASN Catalytic Cycle and Inhibition

The following diagram illustrates the multi-step catalytic cycle of human Fatty Acid Synthase and highlights the points of inhibition by various compounds.

FASN_Inhibition_Pathway cluster_FASN_Cycle Fatty Acid Synthase Catalytic Cycle cluster_Inhibitors Inhibitors Start Acetyl-CoA & Malonyl-CoA KS β-Ketoacyl-ACP Synthase (KS) Start->KS Condensation KR β-Ketoacyl-ACP Reductase (KR) KS->KR Reduction DH Dehydratase (DH) KR->DH Dehydration ER Enoyl-ACP Reductase (ER) DH->ER Reduction ER->KS Elongation Cycle (x7) TE Thioesterase (TE) ER->TE Termination Product Palmitate TE->Product Cerulenin Cerulenin Cerulenin->KS GSK2194069 GSK2194069 GSK2194069->KR Orlistat Orlistat Orlistat->TE E3O Ethyl 3-(2,4-dichlorophenyl) -3-oxopropanoate (Hypothesized) E3O->KR Competitive with β-ketoacyl substrate

Caption: FASN catalytic cycle and points of inhibition.

Experimental Workflow for FASN Inhibitor Screening

The diagram below outlines the general workflow for screening and characterizing novel FASN inhibitors.

FASN_Inhibitor_Workflow cluster_Preparation Preparation cluster_Assay Enzyme Inhibition Assay cluster_Analysis Data Analysis p1 Prepare Reagents: Enzyme, Substrates, Buffers, Inhibitors p2 Prepare Serial Dilutions of Test Compounds p1->p2 a1 Incubate Enzyme with Inhibitors p2->a1 a2 Initiate Reaction with Substrates & NADPH a1->a2 a3 Monitor NADPH Oxidation (Absorbance at 340 nm) a2->a3 d1 Calculate Initial Reaction Rates a3->d1 d2 Determine Percent Inhibition d1->d2 d3 Generate Dose-Response Curve d2->d3 d4 Calculate IC50 Value d3->d4

Caption: Workflow for FASN inhibitor screening.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, a chlorinated organic compound, is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this chemical, compiled from safety data sheets of structurally similar compounds and general guidelines for hazardous waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE): All personnel handling the compound should wear:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.

Spill Management: In the event of a small spill, the material should be absorbed with an inert substance like vermiculite, dry sand, or a commercial chemical absorbent. Combustible materials such as paper towels should be avoided for large spills. The absorbed material and any contaminated surfaces must be collected into a designated, sealable container for hazardous waste. For larger spills, the area should be evacuated, and the institution's emergency protocols must be followed. Under no circumstances should the chemical be allowed to enter drains or waterways.

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is through a licensed hazardous waste disposal service. This chemical must not be disposed of down the drain or in regular trash receptacles.

  • Waste Collection: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a clearly labeled and compatible waste container. The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Segregation: This waste stream should not be mixed with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1] Halogenated organic solvents should be collected separately from non-halogenated solvents.

  • Storage: The sealed and labeled hazardous waste container should be stored in a designated, secure, and well-ventilated satellite accumulation area while awaiting pickup.

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor. The standard and approved disposal method for chlorinated organic compounds is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2]

Data Presentation: Waste Classification and Hazard Profile

ParameterInformationSource/Justification
Chemical Class Chlorinated Organic CompoundBased on chemical structure
Likely EPA Hazardous Waste Codes F024, F025Wastes from the production of chlorinated aliphatic hydrocarbons.[3]
Primary Disposal Method IncinerationRecommended for chlorinated organic residues.[2]
UN GHS Classification (Anticipated) Acute toxicity, oral; Skin corrosion/irritation; Serious eye damage/eye irritation; Specific target organ toxicityBased on data for similar dichlorophenyl compounds.[4]

Experimental Protocols: Spill Decontamination

In the case of a small, manageable spill, the following decontamination protocol should be followed:

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Ensure Proper PPE: Don the appropriate personal protective equipment as outlined above.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to cover and absorb the spilled liquid.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate Surfaces: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly before resuming work.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Generation of Waste (Unused chemical, residues, contaminated materials) B Segregate Waste (Collect in a dedicated, compatible container) A->B C Label Container ('Hazardous Waste', full chemical name) B->C D Store in Satellite Accumulation Area C->D E Schedule Pickup (Contact EHS or licensed contractor) D->E F Transport to TSDF* E->F G Final Disposal: High-Temperature Incineration F->G caption *TSDF: Treatment, Storage, and Disposal Facility

References

Personal protective equipment for handling Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the required PPE.

PPE CategoryItemSpecifications & Use
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with Face ShieldMust meet ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for incidental contact.[1][2][3] Always inspect gloves for tears or holes before use and wash hands after removal.[4]
Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to protect skin and clothing.[1][3]
Foot Protection Closed-Toe ShoesShoes must cover the entire foot; open-toed shoes, sandals, and perforated shoes are not permitted in the laboratory.[3][4][5]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3] If a fume hood is not feasible, a NIOSH-approved respirator is required.[1][6]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Precautionary Measures :

    • Before handling, review the Safety Data Sheet (SDS).

    • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[4][7]

    • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[3]

    • Remove all potential ignition sources from the handling area.[3]

  • Donning Personal Protective Equipment (PPE) :

    • Put on a lab coat, ensuring it is fully buttoned.[1]

    • Wear appropriate closed-toe shoes.[3]

    • Put on safety goggles and a face shield if there is a splash hazard.[1][2]

    • Wear chemical-resistant gloves (nitrile or neoprene).[2][3]

  • Chemical Handling :

    • Carefully measure and transfer the chemical, avoiding skin and eye contact.

    • Use compatible equipment (e.g., glass, PTFE) to prevent reactions.

    • Keep containers tightly closed when not in use to minimize vapor release.[8]

  • Post-Handling Procedures :

    • Decontaminate all work surfaces after use.

    • Remove gloves using the proper technique to avoid contaminating your hands.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][4]

    • Properly store the chemical in a cool, dry, and well-ventilated area away from incompatible materials.[8]

Disposal Plan: Step-by-Step Waste Management

  • Waste Segregation :

    • As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic waste.[3]

  • Waste Collection :

    • Use a designated, clearly labeled "Halogenated Organic Waste" container.[3]

    • The container should be made of a compatible material and have a secure lid.

  • Container Management :

    • Keep the waste container closed when not in use.

    • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Final Disposal :

    • Arrange for the disposal of the halogenated organic waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][9]

    • Never dispose of this chemical down the drain or in regular trash.[3]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Storage cluster_disposal 4. Waste Disposal prep_sds Review SDS prep_ppe Gather Required PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace don_ppe Don PPE prep_workspace->don_ppe handle_chem Transfer & Use Chemical don_ppe->handle_chem decontaminate Decontaminate Surfaces handle_chem->decontaminate store_chem Store Chemical handle_chem->store_chem segregate_waste Segregate Halogenated Waste handle_chem->segregate_waste doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands collect_waste Collect in Labeled Container segregate_waste->collect_waste dispose_waste Dispose via EHS collect_waste->dispose_waste

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.